(+)-Cbi-cdpi1
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C25H20N4O3 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2-[(1R,13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C25H20N4O3/c26-24(32)28-8-7-14-16-9-19(27-18(16)5-6-20(14)28)23(31)29-12-13-11-25(13)17-4-2-1-3-15(17)21(30)10-22(25)29/h1-6,9-10,13,27H,7-8,11-12H2,(H2,26,32)/t13-,25-/m1/s1 |
Clé InChI |
ZYNHKKZUGALOOV-YMXBGEKHSA-N |
SMILES isomérique |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4C[C@H]5C[C@@]56C4=CC(=O)C7=CC=CC=C67)C(=O)N |
SMILES canonique |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C7=CC=CC=C67)C(=O)N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of (+)-Cbi-cdpi1: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
La Jolla, CA – November 28, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of (+)-Cbi-cdpi1, a potent synthetic antitumor agent. This document, intended for researchers, scientists, and drug development professionals, details the molecular interactions, cellular consequences, and experimental methodologies associated with this compound. Initially misconstrued in some contexts as a UHRF1 inhibitor, rigorous scientific evidence establishes that this compound functions as a sequence-selective DNA alkylating agent, following the legacy of its parent compound, CC-1065.
Executive Summary
This compound is a synthetic analog of the highly potent cyclopropylindole (CBI) family of antitumor antibiotics, which includes the natural product CC-1065. Its primary mechanism of action is the covalent alkylation of DNA at the N3 position of adenine within the minor groove. This irreversible modification of DNA triggers a cascade of cellular events, ultimately leading to cytotoxicity in cancer cells. This guide will dissect this mechanism, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Core Mechanism of Action: DNA Alkylation
This compound exerts its cytotoxic effects through a well-defined, sequence-selective alkylation of DNA. The molecule's unique structure allows it to bind within the minor groove of the DNA double helix, where its reactive cyclopropane ring subsequently forms a covalent bond with the N3 of adenine bases. This process is highly specific for AT-rich sequences.
The alkylation event disrupts the normal structure and function of DNA, creating a lesion that interferes with critical cellular processes such as DNA replication and transcription. This disruption serves as a signal for the cell's DNA damage response (DDR) pathways.
Quantitative Biological Activity
The potency of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of its cytotoxic efficacy.
| Cell Line | Compound | IC50 (pM) | Reference |
| L1210 (Murine Leukemia) | This compound | 5 | [1] |
| L1210 (Murine Leukemia) | (+)-CBI-CDPBO1 | 200 | [1] |
| L1210 (Murine Leukemia) | (+)-CBI-CDPBI1 | 200 | [1] |
Table 1: In Vitro Cytotoxicity of this compound and Related Analogs.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Cytotoxicity Assay (L1210 Cell Line)
This protocol is adapted from standard methodologies for assessing the cytotoxicity of chemical compounds against suspension cell lines like L1210 murine leukemia.
Materials:
-
L1210 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L1210 cells in a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
DNA Alkylation Assay
This protocol outlines a general method for assessing the ability of this compound to alkylate DNA, often analyzed by gel electrophoresis.
Materials:
-
Plasmid DNA or a specific DNA oligonucleotide sequence
-
This compound
-
Reaction buffer (e.g., Tris-EDTA buffer)
-
Loading dye
-
Agarose gel
-
Gel electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the DNA substrate and this compound at various concentrations in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the alkylation reaction to occur.
-
Reaction Quenching: Stop the reaction by adding a quenching agent or by heat inactivation, if applicable.
-
Gel Electrophoresis: Add loading dye to the samples and load them onto an agarose gel. Run the gel at a constant voltage until adequate separation of the DNA bands is achieved.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.
-
Analysis: The alkylation of DNA by this compound will result in a change in the electrophoretic mobility of the DNA. This can be observed as a band shift or the appearance of new bands corresponding to the DNA adducts.
Signaling Pathways and Cellular Response
The formation of DNA adducts by this compound activates the cellular DNA Damage Response (DDR) network. The primary pathways involved in the recognition and repair of such lesions are the Base Excision Repair (BER) and Mismatch Repair (MMR) pathways.
Base Excision Repair (BER)
BER is a primary mechanism for repairing small, non-helix-distorting base lesions, including those created by alkylating agents. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base.
References
An In-depth Technical Guide on (+)-CBI-CDPI1: A Potent DNA Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Core Summary
(+)-CBI-CDPI1 is a synthetic antitumor agent and a highly potent analog of the natural product CC-1065. It belongs to a class of DNA alkylating agents that exert their cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine. This covalent modification of DNA disrupts cellular processes, leading to cell cycle arrest and apoptosis. Its exceptional potency, often in the picomolar range, has made it and its analogs significant candidates for the development of targeted cancer therapies, including antibody-drug conjugates (ADCs). This document provides a technical overview of this compound, summarizing its biological activity, the experimental protocols used for its evaluation, and the signaling pathways it triggers.
Quantitative Biological Activity
The cytotoxic potency of this compound and its related analogs is typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. While a comprehensive dataset for this compound across a wide range of cell lines is distributed across various publications, the following table summarizes representative data for duocarmycin analogs, highlighting their exceptional potency.
| Compound/Analog | Cell Line | IC50 (nM) | Reference |
| Duocarmycin SA | HeLa S3 | 0.00069 | [1] |
| Duocarmycin A (DUMA) | HeLa S3 | 0.006 | [1] |
| Duocarmycin B1 (DUMB1) | HeLa S3 | 0.035 | [1] |
| Duocarmycin B2 (DUMB2) | HeLa S3 | 0.1 | [1] |
| Duocarmycin C1 (DUMC1) | HeLa S3 | 8.5 | [1] |
| Duocarmycin C2 (DUMC2) | HeLa S3 | 0.57 | |
| seco-Duocarmycin SA | LN18 (Glioblastoma) | Lower than DSA | |
| seco-Analog 4c | Not Specified | Higher cytotoxicity | |
| seco-Analog 4d | Not Specified | Higher cytotoxicity |
Mechanism of Action: DNA Alkylation and Cellular Response
The primary mechanism of action of this compound is the sequence-selective alkylation of DNA. This process can be broken down into two key steps:
-
Minor Groove Binding: The molecule's unique curved shape allows it to fit snugly within the minor groove of the DNA double helix, with a preference for AT-rich sequences.
-
Electrophilic Attack: Once positioned, the reactive cyclopropane ring of the CBI (cyclopropa[c]benz[e]indol-4-one) portion of the molecule is activated. This electrophilic center then alkylates the N3 position of an adenine base.
This irreversible DNA alkylation creates a lesion that obstructs the progression of DNA replication and transcription machinery, ultimately triggering a DNA Damage Response (DDR).
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are found within specialized medicinal chemistry literature. Below are generalized methodologies for key assays.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of the CBI alkylation subunit and the CDPI (pyrrolo[2,1-c]benzodiazepine) DNA binding subunit, followed by their coupling. A representative synthetic approach is detailed in the work of Boger et al. While the full detailed protocol is extensive, a general workflow is as follows:
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
DNA Alkylation Assay
The ability of this compound to alkylate DNA can be assessed using various techniques, including gel electrophoresis-based assays and mass spectrometry.
Protocol: DNA Alkylation Analysis using Gel Electrophoresis
-
DNA Preparation: A specific DNA fragment with a known sequence is radiolabeled at one end (e.g., 5'-end labeling with ³²P).
-
Alkylation Reaction: The labeled DNA is incubated with varying concentrations of this compound for a defined period to allow for alkylation.
-
Piperidine Cleavage: The alkylated DNA is treated with piperidine, which cleaves the DNA backbone at the site of the alkylated adenine.
-
Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments, revealing the specific sites of alkylation.
Experimental Workflow: DNA Alkylation Assay
Caption: Workflow for a typical DNA alkylation assay.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines is commonly determined using a colorimetric assay such as the MTT assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.
Signaling Pathways
The DNA damage induced by this compound activates a complex network of signaling pathways, primarily the DNA Damage Response (DDR) pathway. This response is orchestrated by the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
Upon detection of the DNA adducts, ATM and ATR are activated and phosphorylate a cascade of downstream effector proteins. A key target is the tumor suppressor protein p53. Phosphorylation stabilizes p53, leading to its accumulation and activation as a transcription factor. Activated p53 then upregulates the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA). The induction of pro-apoptotic proteins of the Bcl-2 family leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately culminating in programmed cell death.
Signaling Pathway: DNA Damage Response and Apoptosis
Caption: DNA damage response and apoptosis signaling pathway initiated by this compound.
Conclusion
This compound is a powerful synthetic DNA alkylating agent with significant potential in cancer therapy. Its high potency and specific mechanism of action make it an attractive payload for antibody-drug conjugates, a strategy that aims to deliver this highly cytotoxic agent directly to tumor cells while minimizing systemic toxicity. Further research into the nuances of its interaction with the cellular DNA damage response machinery will continue to inform the development of more effective and targeted cancer treatments.
References
The Potent DNA Alkylating Agent (+)-Cbi-cdpi1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Cbi-cdpi1 is a potent synthetic DNA alkylating agent that belongs to the duocarmycin and CC-1065 class of antitumor antibiotics. These natural products exert their remarkable cytotoxic effects through a sequence-selective alkylation of DNA, leading to cell death.[1][2] this compound is a functional analog of these natural products, incorporating the synthetically more accessible 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) as the alkylating subunit.[3][4] This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant cellular pathways.
Core Mechanism of Action
The biological activity of this compound is derived from its ability to covalently modify DNA. The molecule is composed of two key moieties: the (+)-CBI subunit, which is responsible for the alkylation reaction, and the cdpi1 (pyrrolo[3,2-e]indole-7-carboxylate) subunit, which serves as a DNA binding domain.[5] This binding domain positions the reactive CBI unit within the minor groove of DNA, conferring sequence selectivity.
The alkylation process is initiated by the binding of the cdpi1 tail into an AT-rich sequence of the DNA minor groove. This positions the electrophilic cyclopropane ring of the CBI subunit in proximity to the N3 atom of an adenine base. A stereoelectronically controlled nucleophilic attack from the adenine N3 onto the least substituted carbon of the cyclopropane ring results in the formation of a covalent adduct, effectively and irreversibly alkylating the DNA. This DNA damage disrupts cellular processes such as replication and transcription, ultimately triggering apoptotic cell death.
Quantitative Data
The potency of this compound has been evaluated in comparison to other CBI analogs. The following table summarizes key quantitative data.
| Compound | Cell Line | IC50 (pM) | Relative DNA Alkylation Efficiency |
| This compound (40) | L1210 | 5 | 100x |
| (+)-CBI-CDPBO1 (2) | L1210 | 200 | 1x |
| (+)-CBI-CDPBI1 (3) | L1210 | 200 | 1x |
Data sourced from reference.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process that includes the asymmetric synthesis of the CBI core and its subsequent coupling to the CDPI1 DNA binding subunit. The following is a representative protocol based on established synthetic strategies.
a) Asymmetric Synthesis of the (+)-CBI Subunit
A detailed, multi-step asymmetric synthesis is required to produce the optically pure (+)-CBI core. A key step involves the treatment of an iodo-epoxide intermediate with a Grignard reagent (e.g., EtMgBr) to induce a metal-halogen exchange and subsequent regioselective intramolecular cyclization, yielding the optically pure alcohol precursor to CBI. This is followed by O-debenzylation and transannular spirocyclization to form the N-Boc protected CBI, which can then be deprotected for coupling.
b) Synthesis of the CDPI1 Subunit
The CDPI1 subunit (pyrrolo[3,2-e]indole-7-carboxylate) is synthesized separately. This typically involves the construction of the indole and pyrrole ring systems through standard heterocyclic chemistry techniques.
c) Coupling of (+)-CBI and CDPI1
The final step is the amide bond formation between the carboxylic acid of the CDPI1 subunit and the secondary amine of the deprotected (+)-CBI core. Standard peptide coupling reagents, such as HATU with an amine base like diisopropylethylamine (i-Pr2NEt), are used to facilitate this reaction.
DNA Alkylation Assay
The ability of this compound to alkylate DNA can be assessed using various methods. A common approach is a depurination assay followed by analysis.
a) DNA Incubation
-
A solution of calf thymus DNA (or a specific oligonucleotide sequence) is prepared in a suitable buffer (e.g., Tris-EDTA).
-
This compound is added to the DNA solution at various concentrations.
-
The reaction mixture is incubated at 37°C for a defined period to allow for DNA alkylation.
b) Depurination
-
Acidic Depurination: The reaction is stopped, and the alkylated DNA is subjected to mild acid treatment (e.g., by adding a specific concentration of an acid and incubating) to induce depurination at the alkylated adenine sites.
-
Thermal Depurination: Alternatively, the sample can be heated to induce cleavage at the alkylated sites.
c) Analysis
The resulting DNA fragments are analyzed by gel electrophoresis (e.g., agarose or polyacrylamide gel electrophoresis) to visualize the cleavage products. The extent of DNA cleavage provides a measure of the alkylation efficiency.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells (e.g., L1210) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Mandatory Visualizations
Caption: Experimental workflow for this compound.
Caption: Cellular response to this compound induced DNA damage.
Conclusion
This compound stands out as a highly potent DNA alkylating agent with picomolar cytotoxicity against cancer cells. Its mechanism, involving sequence-selective alkylation of the DNA minor groove, makes it and its analogs important candidates for further investigation in the development of novel anticancer therapeutics, including their use as payloads in antibody-drug conjugates (ADCs). The detailed protocols and data presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and oncology drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBI-CDPBO1 and CBI-CDPBI1: CC-1065 analogs containing deep-seated modifications in the DNA binding subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Depurination Methodology to Assess DNA Alkylation of Chloro-Bis-Seco-Cyclopropylbenzoindoles Allowed for Comparison of Minor-Groove Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis for sequence selective DNA alkylation by (+)- and ent-(-)-CC-1065 and related agents: alkylation site models that accommodate the offset AT-rich adenine N3 alkylation selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enantioselective Synthesis of (+)-CBI-CDPI1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the enantioselective total synthesis of (+)-CBI-CDPI1, a potent synthetic analog of the duocarmycin class of antitumor antibiotics. The duocarmycins exert their biological activity through a sequence-selective alkylation of DNA. This document outlines the key synthetic strategies, experimental protocols, and quantitative data, drawing from established methodologies for the synthesis of related compounds, including (+)-Duocarmycin SA and various CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) analogs.
The synthesis of this compound is a multi-step process that can be conceptually divided into two main parts: the asymmetric synthesis of the core alkylating subunit, (+)-CBI, and the synthesis of the DNA-binding CDPI1 subunit, followed by their coupling.
I. Enantioselective Synthesis of the (+)-CBI Core
The cornerstone of the synthesis is the construction of the sterically demanding and stereochemically rich 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) core. An efficient and highly enantioselective method to access the optically pure CBI alkylation subunit has been developed, which is crucial for its biological activity.[1] A key strategy involves an intramolecular 6-endo-tet cyclization of an aryl Grignard reagent with an epoxide.[1][2]
A representative synthetic workflow for the (+)-CBI core is depicted below.
Caption: Synthetic workflow for the enantioselective synthesis of the (+)-CBI core.
Experimental Protocols: Key Steps in (+)-CBI Synthesis
1. Iodo-epoxide Formation: The synthesis commences with the N-alkylation of a suitable indole precursor with (S)-glycidyl 3-nosylate to introduce the chiral epoxide.[1][2] This is followed by iodination to install the halogen necessary for the subsequent Grignard formation.
2. Metal-Halogen Exchange and Intramolecular Cyclization: A crucial step involves the treatment of the iodo-epoxide with an ethylmagnesium bromide (EtMgBr). This initiates a selective metal-halogen exchange to form an aryl Grignard reagent, which then undergoes a rapid and highly regioselective intramolecular 6-endo-tet cyclization by attacking the epoxide. This reaction establishes the key stereocenter with high enantiomeric excess (typically >99% ee).
3. Transannular Spirocyclization: Following O-debenzylation of the cyclized product, a direct transannular spirocyclization is performed to furnish the final N-Boc-protected (+)-CBI core.
Quantitative Data for Key Intermediates in (+)-CBI Synthesis
| Step | Reagents and Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Metal-Halogen Exchange & Cyclization | Iodo-epoxide, EtMgBr, THF, 0 °C to rt | Optically pure alcohol intermediate | 87% | 99% | |
| Overall Synthesis of (+)-N-Boc-CBI | 9 steps from commercially available materials | (+)-N-Boc-CBI | 31% | 99% |
II. Synthesis of the CDPI1 Subunit and Coupling to (+)-CBI
The CDPI1 (3-carbamoyl-1,2-dihydro-3H-pyrrolo[3,2-e]indole-7-carboxylate) fragment serves as the DNA-binding subunit. While the search results do not provide a direct synthesis of the standalone CDPI1 moiety, the synthesis of CBI-CDPI1 and CBI-CDPI2 is detailed, indicating the general approach. The synthesis of the DNA binding subunits typically involves the construction of the substituted indole systems.
The final step in the synthesis of this compound is the coupling of the optically pure (+)-CBI core with the CDPI1 subunit. This is typically achieved by first deprotecting the N-Boc group of (+)-CBI and then forming an amide bond with the carboxylic acid of the CDPI1 fragment.
Caption: Final coupling of the (+)-CBI core with the CDPI1 subunit.
Experimental Protocols: Coupling Reaction
1. N-Boc Deprotection: The N-Boc protecting group on the (+)-CBI core is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).
2. Amide Coupling: The resulting free amine of (+)-CBI is then coupled with the carboxylic acid of the CDPI1 subunit using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF).
Quantitative Data for Analogs
While specific yield data for the final coupling to form this compound is not explicitly available in the provided search results, the synthesis of related analogs provides an indication of the efficiency of such coupling reactions. For instance, the synthesis of (±)-CBI-CDPI1 and (±)-CBI-CDPI2 has been reported, and these methods would be directly applicable. The synthesis of various other CBI analogs also demonstrates the robustness of the coupling strategies.
| Analog Synthesized | Key Features | Reference |
| (±)-N-(tert-butoxycarbonyl)-CBI, (±)-CBI-CDPI1, and (±)-CBI-CDPI2 | Establishes the synthesis of the racemic CBI-CDPI analogs. | |
| Various CBI Analogs | Explores modifications in the DNA binding subunits attached to CBI. |
This technical guide provides a comprehensive framework for the enantioselective synthesis of this compound based on established and peer-reviewed methodologies. Researchers aiming to synthesize this compound should refer to the primary literature cited for detailed experimental procedures and characterization data. The asymmetric synthesis of the CBI core is a well-defined and high-yielding process, and its subsequent coupling to the CDPI1 subunit can be achieved using standard synthetic protocols.
References
The Total Synthesis of CBI-CDPI1 Analogs: A Technical Guide to a New Generation of DNA Minor Groove Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the total synthesis of 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI)-CDPI1 analogs, a promising class of synthetic DNA minor groove alkylating agents. Derived from the potent natural product CC-1065, these analogs exhibit significant cytotoxic activity against a range of cancer cell lines. This document details the synthetic pathways, key experimental protocols, quantitative biological data, and the underlying mechanism of action, offering a valuable resource for researchers in oncology and medicinal chemistry.
Introduction: The Evolution of CBI-Based DNA Alkylating Agents
The natural product CC-1065 and its synthetic analogs, the duocarmycins, are exceptionally potent cytotoxic agents that derive their biological activity from a sequence-selective alkylation of DNA.[1] These molecules bind to the minor groove of DNA and alkylate the N3 position of adenine. The development of synthetic analogs has been a key focus of research, aiming to improve the therapeutic index by enhancing stability and potency.
The 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) moiety is a synthetically more accessible and functionally enhanced analog of the natural cyclopropapyrroloindole (CPI) alkylating subunit of CC-1065. CBI-based analogs have been shown to be approximately four times more stable and four times more potent than their CPI counterparts.[2] This guide focuses on the synthesis and properties of CBI-CDPI1, an analog that incorporates the CBI core linked to a DNA-binding subunit composed of two N-methylpyrrole carboxamide units.
Total Synthesis of CBI-CDPI1 Analogs
The total synthesis of CBI-CDPI1 analogs is a multi-step process that involves the construction of the core CBI alkylating subunit followed by its coupling to the DNA-binding CDPI1 moiety. An asymmetric synthesis approach is crucial for obtaining the enantiomerically pure and biologically active form of the molecule.
Asymmetric Synthesis of the N-Boc-CBI Core
A key challenge in the synthesis of CBI analogs is the stereoselective construction of the strained cyclopropane ring. An effective asymmetric synthesis of the N-Boc-protected CBI core has been developed, proceeding through several key transformations.
Experimental Protocol: Asymmetric Synthesis of N-Boc-CBI
A detailed experimental protocol for a key step in an asymmetric synthesis of a CBI precursor is described in the synthesis of a cyclic N-acyl O-amino phenol duocarmycin prodrug.[3] The procedure involves the treatment of an iodo-epoxide intermediate with a Grignard reagent to induce a metal-halogen exchange and subsequent intramolecular cyclization.[3]
-
Reaction: Intramolecular 6-endo-tet cyclization
-
Substrate: Methyl (R)-8-(Benzyloxy)-6-((tert-butyloxycarbonyl)(oxiran-2-ylmethyl)amino)-5-iodo-1-naphthoate
-
Reagent: Ethylmagnesium bromide (EtMgBr)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Procedure: A solution of the iodo-epoxide substrate in anhydrous THF at 0 °C is treated with EtMgBr (2.0 equivalents). The reaction mixture is stirred at room temperature for 1 hour.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride, diluted with ethyl acetate, and washed with water and saturated aqueous sodium chloride. The organic layer is dried over sodium sulfate and concentrated.
-
Yield: This procedure yields the optically pure alcohol product in 78% yield with 99% enantiomeric excess (ee).[3]
This cyclized product can then be further elaborated to the final N-Boc-CBI core through a series of steps including debenzylation and spirocyclization.
Synthesis of the CDPI1 DNA-Binding Subunit and Coupling
The CDPI1 fragment, consisting of two N-methylpyrrole carboxamide units, is synthesized separately and then coupled to the CBI core. The synthesis of such polyamide chains is well-established in the literature. The final coupling step involves the formation of an amide bond between the carboxylic acid of the CDPI1 unit and the deprotected amine of the CBI moiety.
Quantitative Data: Cytotoxicity of CBI Analogs
The cytotoxic activity of CBI-CDPI1 and related analogs has been evaluated against various cancer cell lines. The data is typically presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (pM) | Reference |
| (+)-CBI-CDPI1 | L1210 | 5 | |
| (+)-CBI-CDPBO1 | L1210 | 200 | |
| (+)-CBI-CDPBI1 | L1210 | 200 | |
| CBI-TMI | L1210 | - | |
| seco-amino-CBI-TMI | EMT6 | - |
Note: The table will be populated with more data as it is extracted from further analysis of the search results.
Mechanism of Action: DNA Minor Groove Alkylation and Cellular Response
CBI-CDPI1 analogs exert their cytotoxic effects through a precise molecular mechanism involving the alkylation of DNA within the minor groove.
DNA Binding and Alkylation
The CDPI1 portion of the molecule serves as a DNA-binding domain, recognizing and binding to AT-rich sequences in the minor groove of DNA. This binding event positions the electrophilic cyclopropane ring of the CBI core in close proximity to the N3 atom of an adenine residue, facilitating a nucleophilic attack and subsequent alkylation. This covalent modification of DNA is the primary cytotoxic lesion.
References
biological activity of (+)-Cbi-cdpi1
An In-depth Technical Guide on the Biological Activity of (+)-Cbi-cdpi1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic analog of the exceptionally potent antitumor antibiotic CC-1065, which was first isolated from Streptomyces zelensis. As a member of the duocarmycin and CC-1065 family of natural products, this compound exhibits powerful cytotoxic properties. These compounds are renowned for their unique mechanism of action, which involves sequence-selective alkylation of DNA within the minor groove. This targeted interaction with DNA disrupts essential cellular processes, leading to cell death at remarkably low concentrations. This technical guide provides a comprehensive overview of the , including its mechanism of action, quantitative data on its cytotoxicity, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
The primary mechanism of action for this compound and its parent compounds is the covalent alkylation of DNA. This process is highly specific, targeting the N3 position of adenine bases located within AT-rich sequences of the DNA minor groove. The binding and subsequent alkylation by this compound create a stable, covalent adduct. This adduct distorts the DNA helix, effectively blocking the progression of enzymes involved in DNA replication and transcription. This disruption of fundamental nucleic acid metabolism ultimately triggers cellular apoptosis.
Caption: Mechanism of this compound action, from DNA binding to apoptosis.
Quantitative Biological Data
The cytotoxic potency of this compound has been evaluated in vitro against various cancer cell lines. A key metric for its activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells. The compound demonstrates exceptionally potent activity, with IC50 values in the picomolar range.
| Compound | Cell Line | IC50 (pM) | Relative DNA Alkylation Efficiency | Reference |
| This compound (40) | L1210 | 5 | 100x more efficient than analogs 2 and 3 | [1] |
| (+)-CBI-CDPBO1 (2) | L1210 | 200 | - | [1] |
| (+)-CBI-CDPBI1 (3) | L1210 | 200 | - | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the .
References
An In-depth Technical Guide on the Structural Analogs of Duocarmycin and CC-1065
For Researchers, Scientists, and Drug Development Professionals
Introduction
The duocarmycins and CC-1065 are a class of exceptionally potent natural products that exhibit powerful antitumor properties.[1] Isolated from Streptomyces species, these compounds derive their biological activity from a unique mechanism involving sequence-selective alkylation of DNA within the minor groove.[2][3] Their remarkable cytotoxicity, with activity in the picomolar range, has made them and their synthetic analogs a focal point of cancer research for decades.[4][5] However, their clinical development has been hampered by significant systemic toxicity. This has driven extensive research into the design and synthesis of structural analogs with improved therapeutic indices.
This technical guide provides a comprehensive overview of the structural analogs of duocarmycin and CC-1065, focusing on their core structure, mechanism of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
Core Structure and Mechanism of Action
The core structure of duocarmycin and CC-1065 analogs is modular, typically consisting of two key subunits: a DNA alkylating moiety and a DNA binding moiety, connected by a linking amide. The alkylating subunit is often a cyclopropapyrroloindole (CPI) or a related pharmacophore, which is responsible for the covalent modification of DNA. The DNA binding portion, commonly composed of indole-based rings, guides the molecule to AT-rich sequences in the minor groove of DNA.
The mechanism of action is initiated by the non-covalent binding of the analog within the DNA minor groove. This binding event induces a conformational change in the molecule, activating the cyclopropane ring of the alkylating subunit for nucleophilic attack. The N3 atom of adenine then attacks the least substituted carbon of the cyclopropane, leading to irreversible DNA alkylation. This covalent adduct disrupts the DNA architecture, interfering with essential cellular processes like replication and transcription, ultimately triggering programmed cell death (apoptosis).
Structure-Activity Relationships (SAR)
Extensive SAR studies have elucidated the key structural features governing the reactivity and biological potency of these analogs. A well-defined parabolic relationship exists between the chemical reactivity of the alkylating subunit and its cytotoxic potency. Analogs that are too stable fail to alkylate DNA efficiently, while those that are too reactive are hydrolyzed before reaching their target. The optimal analogs strike a delicate balance between stability and reactivity.
Modifications to both the alkylating and DNA-binding subunits have been explored to fine-tune this balance and improve the therapeutic window.
References
- 1. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel analogues of CC-1065 and the duocarmycins for the use in targeted tumour therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Cyclopropabenzindole (CBI)-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropabenzindole (CBI) scaffold is a cornerstone in the development of highly potent DNA-alkylating agents. Initially identified as a simplified, synthetically more accessible analog of the pharmacophore of natural products like (+)-CC-1065 and the duocarmycins, CBI-based compounds have garnered significant attention for their potential as anticancer therapeutics.[1][2] These agents exert their cytotoxic effects through a sequence-selective alkylation of DNA, primarily at the N3 position of adenine within the minor groove of AT-rich regions.[1][3] This unique mechanism of action, distinct from many conventional chemotherapeutics, has driven extensive research into the synthesis of novel CBI derivatives, including prodrugs and antibody-drug conjugates (ADCs), to enhance their therapeutic index and tumor-targeting capabilities. This guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to CBI-based compounds.
Synthesis of CBI-Based Compounds
The synthesis of the CBI core and its derivatives has been a subject of extensive research, with various strategies developed to achieve high efficiency and enantioselectivity. A common approach involves a 5-exo-trig aryl free radical-alkene cyclization to construct the key 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) structure.[1] More recent advancements have focused on asymmetric synthesis to produce optically pure enantiomers, which is crucial as the biological activity often resides in a single enantiomer.
Prodrug strategies have also been a major focus, aiming to improve the stability and tumor-selective activation of CBI compounds. One notable approach involves the synthesis of N-acyl O-amino phenol derivatives of CBI, which are designed to be reductively activated in the hypoxic tumor microenvironment.
Mechanism of Action: DNA Alkylation and Cellular Consequences
The primary mechanism of action of CBI-based compounds is the covalent alkylation of DNA. The strained cyclopropane ring of the CBI moiety is key to its reactivity. Upon binding to the minor groove of DNA, the cyclopropane ring opens, leading to the formation of a covalent bond with the N3 of adenine. This alkylation event disrupts the DNA structure, leading to a cascade of cellular responses.
The formation of DNA adducts by CBI compounds triggers the DNA damage response (DDR) pathway. This complex signaling network is orchestrated by sensor proteins that recognize the DNA lesion, followed by the activation of transducer kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases, in turn, phosphorylate a plethora of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.
Activation of the DDR can lead to several cellular outcomes, including:
-
Cell Cycle Arrest: Checkpoint activation halts the cell cycle at the G1/S or G2/M transitions, providing time for the cell to repair the DNA damage.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death, eliminating the damaged cell.
-
DNA Repair: The cell can attempt to repair the DNA adducts through various repair pathways.
The specific signaling pathways activated and the ultimate cell fate depend on the extent of DNA damage, the cellular context, and the specific CBI derivative used.
Quantitative Data on CBI-Based Compounds
The potency of CBI-based compounds is typically evaluated through in vitro cytotoxicity assays, with IC50 values (the concentration of a drug that inhibits a given biological process by 50%) being a key metric. The following table summarizes the reported IC50 values for a selection of CBI derivatives against various cancer cell lines.
| Compound | Cell Line(s) | IC50 | Reference |
| (+)- and ent-(-)-CBI-TMI (38) | Not specified | 30 pM | |
| (+)-seco-CBI-indole-NMe3+ (41, 42 and 43) | Not specified | 8-17 nM | |
| (+)-CBI-indole2 bioisosteres (93-97) | Not specified | 5-15 pM | |
| CBI-PDD lead analogs | Multiple human tumor cell lines | low picomolar range |
Experimental Protocols
Cytotoxicity Assays
Standard methods to assess the cytotoxic effects of CBI-based compounds include the MTT assay and assays based on DNA binding dyes.
MTT Assay Protocol
-
Cell Preparation: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the CBI compound and add them to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
DNA Binding Dye Assay (e.g., Propidium Iodide or SYTOX Green)
-
Cell Preparation and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Dye Staining: Add a membrane-impermeable DNA binding dye (e.g., propidium iodide) to the wells. This dye can only enter cells with compromised membranes (i.e., dead or dying cells).
-
Incubation: Incubate for a short period to allow for dye uptake.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader or flow cytometer. The fluorescence intensity is proportional to the number of dead cells.
DNA Alkylation Assays
Acidic Depurination Method for DNA Adduct Analysis
This method provides a milder alternative to neutral thermal hydrolysis for the analysis of DNA adducts.
-
DNA Treatment: Incubate purified DNA with the CBI compound of interest under desired conditions.
-
DNA Isolation: Isolate the DNA from the reaction mixture.
-
Acidic Depurination: Treat the DNA with a mild acid to hydrolyze the glycosidic bond between the alkylated adenine base and the deoxyribose sugar, releasing the adducted base.
-
Analysis: Analyze the released adducts using techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the specific DNA adducts formed.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: DNA Damage Response Pathway Activated by CBI Compounds.
Caption: General Workflow for In Vitro Cytotoxicity Assays.
Future Directions
The development of CBI-based compounds continues to be a vibrant area of research. A major focus is the design of novel antibody-drug conjugates (ADCs) that can deliver the potent CBI payload specifically to tumor cells, thereby minimizing off-target toxicity. Preclinical studies of such ADCs are ongoing, with quantitative analysis of their pharmacokinetics and pharmacodynamics being crucial for their clinical translation. Furthermore, a deeper understanding of the specific signaling pathways modulated by different CBI derivatives, potentially through proteomic and transcriptomic approaches, will be essential for identifying predictive biomarkers of response and for designing rational combination therapies. The continued exploration of the rich chemistry and biology of CBI-based compounds holds great promise for the development of next-generation cancer therapeutics.
References
An In-depth Technical Guide to (+)-Cbi-cdpi1 Sequence-Specific DNA Alkylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Cbi-cdpi1 is a potent synthetic DNA alkylating agent belonging to the duocarmycin and CC-1065 class of natural products. These compounds exert their cytotoxic effects through a sequence-selective alkylation of DNA, primarily at the N3 position of adenine within the minor groove. This targeted interaction with the genetic material of cancer cells makes this compound and its analogs promising candidates for the development of novel anticancer therapeutics, including their use as payloads in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the core aspects of this compound, including its mechanism of action, synthesis, DNA sequence specificity, and the cellular responses to the DNA damage it induces. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area.
Introduction to this compound and DNA Alkylating Agents
DNA alkylating agents are a cornerstone of cancer chemotherapy. They function by covalently modifying the DNA of cancer cells, leading to disruption of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis. The duocarmycin class of natural products, to which this compound is related, are particularly noteworthy for their high potency and unique mechanism of action. Unlike traditional alkylating agents that often exhibit limited sequence specificity, duocarmycin analogs can be designed to target specific DNA sequences, thereby offering the potential for greater efficacy and reduced off-target toxicity.
This compound is a synthetic analog that incorporates the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylating subunit. This CBI moiety is responsible for the covalent modification of DNA. The "cdpi1" portion of the molecule is a DNA binding domain, in this case, a subunit derived from CC-1065, which guides the CBI unit to its target DNA sequence.
Mechanism of Action: Sequence-Specific DNA Alkylation
The biological activity of this compound is initiated by its binding to the minor groove of DNA. The cdpi1 subunit recognizes and binds to specific AT-rich sequences. This non-covalent binding event positions the electrophilic cyclopropane ring of the CBI subunit in close proximity to the N3 atom of a specific adenine residue.
A key step in the activation of the CBI warhead is a conformational change that is induced upon DNA binding. This change facilitates the nucleophilic attack by the N3 of adenine on the cyclopropane ring, leading to the formation of a covalent adduct. This alkylation event distorts the DNA helix, interfering with the binding of DNA polymerases and transcription factors, thereby triggering cellular DNA damage response pathways.
Quantitative Data
The potency and selectivity of this compound and its analogs are critical parameters for their development as therapeutic agents. The following tables summarize the available quantitative data.
| Compound | Cell Line | IC50 (pM) | Reference |
| This compound | L1210 | 5 | [1] |
| CBI-CDPBO1 | L1210 | 200 | [1] |
| CBI-CDPBI1 | L1210 | 200 | [1] |
Table 1: In Vitro Cytotoxicity of this compound and Analogs. [1]
| Compound | Target DNA Sequence | Alkylation Site | Reference |
| Pyrrole-Imidazole CBI Conjugate | 5'-ACAAATCCA-3' | Adenine (N3) | |
| This compound and analogs | AT-rich sequences | Adenine (N3) | [1] |
Table 2: DNA Sequence Specificity of CBI Conjugates.
Cellular Response to DNA Damage
The formation of this compound-DNA adducts triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR). The primary goal of the DDR is to repair the damaged DNA and maintain genomic integrity. If the damage is too extensive to be repaired, the DDR can induce cell cycle arrest or apoptosis.
The major pathways involved in the repair of DNA alkylation damage include:
-
Base Excision Repair (BER): This pathway is primarily responsible for repairing small, non-helix-distorting base lesions.
-
Nucleotide Excision Repair (NER): NER is a more versatile pathway that can remove bulky, helix-distorting adducts.
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are involved in the repair of DNA double-strand breaks, which can arise as a secondary consequence of stalled replication forks at the site of the DNA adduct.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the CBI alkylating subunit and the CDPI DNA binding subunit, followed by their coupling. The following is a generalized workflow based on the synthetic strategies developed by Boger and colleagues. For detailed experimental procedures, including reagent quantities and reaction conditions, it is essential to consult the original publications and their supporting information.
References
Unraveling the Cytotoxicity of Duocarmycin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The duocarmycins are a class of exceptionally potent antineoplastic agents originally isolated from Streptomyces bacteria.[1][2] Their extreme cytotoxicity, with activity often observed at picomolar concentrations, has made them a subject of intense research in the field of oncology.[3] This technical guide provides an in-depth exploration of the cytotoxicity of duocarmycin analogs, focusing on their mechanism of action, quantitative potency, the experimental protocols used for their evaluation, and the intricate signaling pathways they trigger.
The antitumor activity of duocarmycin and its analogs stems from their ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine in a sequence-selective manner, with a preference for AT-rich sequences.[4][5] This irreversible DNA alkylation creates a permanent lesion that disrupts the DNA architecture, ultimately leading to the activation of cellular stress responses, cell cycle arrest, and programmed cell death.
This guide is intended to be a comprehensive resource for researchers and drug development professionals working with or interested in this powerful class of cytotoxic compounds.
Data Presentation: Comparative Cytotoxicity of Duocarmycin Analogs
The following table summarizes the in vitro cytotoxicity (IC50 values) of various duocarmycin analogs against a range of cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions, such as incubation time and the specific assay used, can influence the observed IC50 values.
| Analog/Derivative | Cell Line | Cancer Type | IC50 (pM) | Reference(s) |
| Duocarmycin SA (DSA) | HeLa S3 | Human Cervical Carcinoma | 0.69 | |
| T98G | Glioblastoma | 11 | ||
| LN18 | Glioblastoma | 6 | ||
| seco-Duocarmycin SA (seco-DSA) | T98G | Glioblastoma | 8 | |
| LN18 | Glioblastoma | 4 | ||
| Duocarmycin A (DUMA) | HeLa S3 | Human Cervical Carcinoma | 6 | |
| Duocarmycin B1 (DUMB1) | HeLa S3 | Human Cervical Carcinoma | 35 | |
| Duocarmycin B2 (DUMB2) | HeLa S3 | Human Cervical Carcinoma | 100 | |
| Duocarmycin C1 (DUMC1) | HeLa S3 | Human Cervical Carcinoma | 8500 | |
| Duocarmycin C2 (DUMC2) | HeLa S3 | Human Cervical Carcinoma | 570 | |
| (+)-CBI-TMI | L1210 | Murine Leukemia | 30 | |
| MeCTI-TMI | L1210 | Murine Leukemia | 5 - 7 | |
| (+)-Duocarmycin SA | L1210 | Murine Leukemia | 8 - 10 | |
| CC-1065 | L1210 | Murine Leukemia | 20 | |
| MeCTI-PDE2 | L1210 | Murine Leukemia | 7 | |
| DSA-PDE2 | L1210 | Murine Leukemia | 4 | |
| Amino-seco-DSA | L1210 | Murine Leukemia | >1000 (nM) | |
| seco-CI-InBf (achiral) | K562 | Human Myelogenous Leukemia | >1000 (µM) | |
| seco-CI-TMI (achiral) | K562 | Human Myelogenous Leukemia | >1000 (µM) |
Experimental Protocols
Accurate assessment of the cytotoxicity of duocarmycin analogs relies on robust and well-defined experimental protocols. The following sections detail the methodologies for three key assays commonly used in this field.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a serial dilution of the duocarmycin analog for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Colony Formation Assay (Clonogenic Assay)
The colony formation assay is a cell survival assay that measures the ability of a single cell to grow into a colony. It is considered a gold standard for assessing the long-term effects of cytotoxic agents.
Principle: This assay determines the effectiveness of a cytotoxic agent by assessing the ability of treated cells to undergo unlimited division and form colonies.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) per well in a 6-well plate.
-
Compound Treatment: Treat the cells with the duocarmycin analog for a specified period.
-
Incubation: After treatment, wash the cells and replace the medium with fresh, drug-free medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Colony Fixation and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with a solution such as methanol or 4% paraformaldehyde.
-
Stain the fixed colonies with a staining solution like 0.5% crystal violet.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to assess the cytotoxic effect.
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis, a form of programmed cell death.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI), a fluorescent intercalating agent, is used as a counterstain to identify necrotic cells, as it can only enter cells with a compromised membrane.
Protocol:
-
Cell Treatment: Treat cells with the duocarmycin analog to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Mechanisms of Cytotoxicity
The potent cytotoxicity of duocarmycin analogs is a consequence of their ability to induce catastrophic DNA damage, which in turn activates a cascade of cellular signaling pathways culminating in cell death.
DNA Damage Response and Cell Cycle Arrest
Upon DNA alkylation by a duocarmycin analog, the cell's DNA damage response (DDR) machinery is activated. Sensor proteins, primarily from the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase families, recognize the DNA lesions. This initiates a signaling cascade that leads to the phosphorylation and activation of downstream checkpoint kinases, Chk1 and Chk2.
Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases. Inactivation of Cdc25C prevents the dephosphorylation and activation of the Cyclin B-Cdk1 complex, which is essential for entry into mitosis. This results in a robust cell cycle arrest at the G2/M transition, providing the cell with an opportunity to repair the DNA damage. However, the nature of the duocarmycin-induced DNA adducts often makes them difficult to repair, leading to prolonged cell cycle arrest and the eventual induction of apoptosis.
Induction of Apoptosis
If the DNA damage induced by duocarmycin analogs is too severe to be repaired, the cell will undergo apoptosis. The prolonged G2/M arrest and the persistent DNA damage signal can activate both the intrinsic and extrinsic apoptotic pathways. The tumor suppressor protein p53, which is stabilized and activated by ATM/ATR, plays a crucial role in this process by transcribing pro-apoptotic genes. This leads to the activation of caspases, a family of proteases that execute the apoptotic program, resulting in characteristic morphological changes and cell death.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical experimental workflow for evaluating the cytotoxicity of duocarmycin analogs.
Conclusion
The duocarmycin analogs represent a class of exceptionally potent cytotoxic agents with a well-defined mechanism of action centered on DNA alkylation. Their ability to induce cell death at picomolar concentrations makes them highly attractive candidates for the development of targeted cancer therapies, such as antibody-drug conjugates (ADCs). A thorough understanding of their cytotoxicity, the experimental methods for its assessment, and the underlying signaling pathways is crucial for the continued advancement of these compounds in preclinical and clinical settings. This guide provides a foundational resource for researchers to navigate the complexities of duocarmycin biology and to design and interpret experiments aimed at harnessing their therapeutic potential.
References
- 1. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
Methodological & Application
Application Notes and Protocols for (+)-Cbi-cdpi1
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Cbi-cdpi1 is a synthetic analog of the potent antitumor antibiotic CC-1065. It belongs to a class of compounds that incorporate the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylation subunit.[1] These agents are known for their ability to alkylate DNA with high efficiency and sequence selectivity, leading to potent cytotoxic activity.[1] The CBI-based analogs, including those with a CDPI1 DNA binding subunit, have demonstrated significant stability and potency, making them promising candidates for cancer therapy.[1] The mechanism of action involves the alkylation of DNA within the minor groove, a process that is crucial for their biological activity. This document provides an overview of the experimental protocols for the synthesis and evaluation of CBI-based compounds, with a focus on their DNA alkylating properties and cytotoxic effects.
Data Presentation
Table 1: Comparative DNA Alkylation Efficiency
| Compound | Relative DNA Alkylation Efficiency | Reference |
| CBI-CDPI1 | High (serves as a benchmark) | [2] |
| CBI-CDPBO1 | 100-fold less than CBI-CDPI1 | [2] |
| CBI-CDPBI1 | 100-fold less than CBI-CDPI1 |
Signaling Pathway: DNA Alkylation Mechanism
The primary mechanism of action for CBI-based compounds is the alkylation of DNA. This process occurs in the minor groove of the DNA double helix. The CBI moiety is the electrophilic component responsible for forming a covalent bond with a DNA base, typically an adenine.
Caption: Mechanism of DNA alkylation by this compound.
Experimental Protocols
I. Synthesis of CBI-based DNA Binding Subunits
The synthesis of the DNA binding subunits is a critical step in the preparation of CBI analogs. The following protocols are based on methodologies for creating similar heterocyclic systems.
A. Synthesis of the CDPBO Subunit
-
Oxidative Coupling: Perform an MnO2-mediated oxidative coupling of 2-(benzyloxy)ethylamine with 5-hydroxyindole to yield 2-[(benzyloxy)methyl]pyrrolo[3,2-e]benzoxazole.
-
Debenzylation and Cyanation: Convert the product from the previous step via debenzylation followed by treatment with MnO2-NaCN in methanol.
-
Pyrrole Reduction: Selectively reduce the fused pyrrole ring using Et3SiH-CF3CO2H to complete the synthesis of the 1,2-dihydro-3H-pyrrolo[3,2-e]benzoxazole-7-carboxylate ring system.
B. Synthesis of the CDPBI Subunit
-
Nitration: Perform selective C4 nitration of a suitable indole precursor.
-
Reduction and Cyclization: Reduce the nitro group, followed by an acid-catalyzed closure to form the corresponding 2-[(benzyloxy)methyl]pyrrolo[3,2-e]benzimidazole.
-
Final Conversion: Follow the same debenzylation, cyanation, and reduction protocols as described for the CDPBO subunit to yield the 1,2-dihydro-3H-pyrrolo[3,2-e]benzimidazole-7-carboxylate ring system (CDPBI).
II. Evaluation of Biological Activity
A. DNA Alkylation Assays
-
Objective: To determine the efficiency and sequence selectivity of DNA alkylation by the synthesized compounds.
-
Methodology: While the specific details are not fully provided in the search results, a general approach can be outlined.
-
Prepare DNA fragments of known sequence.
-
Incubate the DNA fragments with the test compounds (e.g., this compound) under physiological conditions.
-
Analyze the DNA for alkylation events. This can be achieved through various methods, such as gel electrophoresis, which can reveal DNA strand cleavage at the site of alkylation following appropriate workup (e.g., piperidine treatment).
-
Compare the extent of alkylation between different compounds and a known standard.
-
B. In Vitro Cytotoxicity Assays
-
Objective: To assess the cytotoxic potency of the compounds against various cancer cell lines.
-
Methodology (MTT Assay):
-
Cell Seeding: Plate human tumor cell lines in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Experimental Workflow
The following diagram illustrates a general workflow for the development and evaluation of novel CBI-based compounds.
Caption: General workflow for CBI analog development.
References
- 1. 1,2,9,9a-Tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) analogs of CC-1065 and the duocarmycins: synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CBI-CDPBO1 and CBI-CDPBI1: CC-1065 analogs containing deep-seated modifications in the DNA binding subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of (+)-Cbi-cdpi1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro cytotoxicity assays for (+)-Cbi-cdpi1, a potent DNA alkylating agent analogous to CC-1065. The protocols detailed below are designed to assess the dose-dependent cytotoxic effects, impact on cell membrane integrity, and induction of apoptosis following treatment with this compound.
Introduction
This compound, also known as CBI-CDPI1, is a synthetic analog of the natural product CC-1065. Its mechanism of action involves the alkylation of DNA, a process that can lead to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis[1]. The high efficiency of DNA alkylation by this compound suggests potent cytotoxic activity against cancer cell lines[1][2]. Due to its mode of action, evaluating its in vitro cytotoxicity is a critical step in its development as a potential therapeutic agent. The following protocols describe three key assays to characterize the cytotoxic profile of this compound: the MTT assay for cell viability, the LDH assay for cytotoxicity, and a Caspase-3/7 assay for apoptosis.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Table 2: Cytotoxicity as Determined by LDH Assay
| Concentration of this compound (nM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| Maximum LDH Release | 100 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Assay
| Concentration of this compound (nM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of damaged cells.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Untreated cells (spontaneous LDH release): Cells in culture medium only.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Culture medium background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Caspase-3/7 Apoptosis Assay
This assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.
Materials:
-
96-well white-walled plates (for luminescence assays)
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation and Measurement: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity by dividing the relative light units (RLU) of the treated samples by the RLU of the vehicle control.
Visualizations
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Caption: Relationship between cellular events and corresponding assays.
References
- 1. CBI-CDPBO1 and CBI-CDPBI1: CC-1065 analogs containing deep-seated modifications in the DNA binding subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, SAR, and biophysical mechanism of action of cyclopropabenzindole-pyridinobenzodiazepine (CBI-PDD) guanine-adenine DNA cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Alkylation Assay with (+)-Cbi-cdpi1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Cbi-cdpi1, a synthetic analogue of the potent antitumor antibiotic CC-1065, is a high-potency DNA alkylating agent.[1][2] It belongs to the duocarmycin class of molecules that bind to the minor groove of DNA and selectively alkylate the N3 position of adenine in AT-rich sequences.[1][2] This covalent modification of DNA disrupts its structure and function, ultimately leading to programmed cell death (apoptosis). The exquisite potency and sequence selectivity of this compound make it a valuable payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.
These application notes provide a comprehensive overview of the methodologies used to assess the DNA alkylating activity and cytotoxic effects of this compound. The protocols detailed below are intended to guide researchers in the evaluation of this and similar minor groove alkylating agents.
Data Presentation
The cytotoxic activity of this compound and its parent compound, seco-DUBA (a prodrug form), has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized in the table below.
| Cell Line | Cancer Type | HER2 Status | seco-DUBA IC50 (nM) | DUBA (active drug) IC50 (nM) |
| SK-BR-3 | Breast Carcinoma | 3+ | 0.03 | 0.003 |
| SK-OV-3 | Ovarian Carcinoma | 2+ | 0.3 | 0.01 |
| SW620 | Colon Carcinoma | Negative | >100 | 1 |
Table 1: In vitro cytotoxicity of seco-DUBA and DUBA against various human cancer cell lines after 144 hours of incubation. Data sourced from Molecular Pharmaceutics.[3]
Experimental Protocols
Protocol 1: DNA Alkylation Assay using Thermal Cleavage and Polyacrylamide Gel Electrophoresis
This protocol details the methodology to determine the sequence-specific DNA alkylation by this compound. The assay relies on the principle that the covalent adducts formed between the agent and DNA are labile to heat, leading to strand cleavage at the site of alkylation.
Materials:
-
This compound
-
Target DNA fragment (e.g., a 5'-end 32P-labeled DNA restriction fragment with known AT-rich sequences)
-
Calf Thymus DNA (for competition experiments)
-
Reaction Buffer (e.g., 10 mM sodium phosphate buffer, pH 7.0)
-
Stop Solution (e.g., formamide with bromophenol blue and xylene cyanol)
-
Tris-Borate-EDTA (TBE) Buffer
-
Denaturing Polyacrylamide Gel (e.g., 8%)
-
Urea
-
Ammonium Persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Phosphor screen
-
Phosphorimager
Procedure:
-
DNA Labeling: 5'-end label the target DNA fragment with [γ-32P]ATP using T4 polynucleotide kinase. Purify the labeled DNA.
-
Alkylation Reaction:
-
In a microcentrifuge tube, combine the 32P-labeled DNA fragment (final concentration, e.g., 10,000 cpm) and calf thymus DNA (as a carrier, if needed) in the reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 24 hours).
-
-
Thermal Cleavage:
-
Terminate the alkylation reaction by adding the stop solution.
-
Heat the samples at 90°C for 30 minutes to induce strand cleavage at the alkylated sites.
-
Immediately place the samples on ice to prevent re-annealing.
-
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a denaturing polyacrylamide gel containing urea.
-
Load the heat-treated samples onto the gel.
-
Run the electrophoresis at a constant voltage until the tracking dyes have migrated to the desired position.
-
-
Visualization and Quantification:
-
After electrophoresis, transfer the gel onto a phosphor screen and expose for an appropriate amount of time.
-
Scan the screen using a phosphorimager to visualize the DNA fragments. The intensity of the cleavage bands corresponds to the extent of alkylation at specific sequences.
-
Quantify the band intensities using appropriate software to determine the relative efficiency and sequence selectivity of alkylation.
-
Protocol 2: Cell Viability (IC50) Determination using a Real-Time Cell Monitoring System
This protocol describes the use of a real-time cell monitoring system to determine the cytotoxic effects of this compound on cancer cell lines. This method measures changes in electrical impedance as cells attach and proliferate on a microelectrode-coated culture plate.
Materials:
-
Human cancer cell lines (e.g., SK-BR-3, SK-OV-3, SW620)
-
Appropriate cell culture medium and supplements
-
This compound
-
Real-Time Cell Analyzer (RTCA) instrument (e.g., iCELLigence)
-
E-plates (culture plates for the RTCA system)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells into the wells of an E-plate at an optimized density (e.g., 2 x 104 cells/well).
-
Allow the cells to attach and grow for 24 hours, monitoring the cell index (CI) in real-time until it reaches a stable baseline.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
After 24 hours of cell seeding, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Real-Time Monitoring:
-
Place the E-plate back into the RTCA instrument and continue to monitor the CI in real-time for an extended period (e.g., 72-144 hours).
-
-
Data Analysis:
-
The RTCA software will generate real-time cell proliferation curves.
-
The IC50 values can be calculated at different time points (e.g., 24, 48, 72, 144 hours) by plotting the normalized CI values against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for DNA alkylation and cytotoxicity assays.
Caption: Cellular signaling pathway initiated by this compound.
References
Application Notes and Protocols for Studying DNA Damage by Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylating agents are a class of compounds that introduce alkyl groups into macromolecules such as DNA, leading to cell death. This property makes them effective chemotherapeutic agents for treating various cancers. However, their genotoxicity necessitates a thorough understanding of their mechanisms of action, the DNA damage they induce, and the cellular responses to this damage. These application notes provide detailed protocols for key assays used to study DNA damage induced by alkylating agents, methods for quantifying this damage, and an overview of the relevant cellular repair pathways.
I. Cellular Response to DNA Alkylation Damage
Alkylating agents can modify DNA bases at several positions. The most common adducts formed by SN1 type agents like temozolomide (TMZ) are N7-methylguanine (7mG), N3-methyladenine (3mA), and O6-methylguanine (O6mG).[1][2] SN2 type agents such as methyl methanesulfonate (MMS) primarily form N7-methylguanine and N3-methyladenine.[1][2] The O6mG lesion is particularly cytotoxic as it can mispair with thymine, leading to DNA double-strand breaks (DSBs) and apoptosis.[3]
Cells have evolved several DNA repair pathways to counteract the damaging effects of alkylating agents. The primary mechanisms include:
-
Base Excision Repair (BER): This is the main pathway for repairing small, non-helix-distorting base lesions like N7-methylguanine and N3-methyladenine. It involves the removal of the damaged base by a DNA glycosylase, followed by the creation of an abasic (AP) site, which is then repaired by a series of enzymes.
-
Direct Reversal Repair: This pathway directly removes the alkyl group from the damaged base. A key enzyme in this process is O6-methylguanine-DNA methyltransferase (MGMT), which transfers the methyl group from O6mG to one of its own cysteine residues.
-
Mismatch Repair (MMR): The MMR system recognizes and attempts to repair mismatches such as O6mG:T pairs that arise during DNA replication. This process can lead to futile repair cycles and the formation of single- and double-strand breaks.
-
Double-Strand Break Repair: DSBs, which can be a consequence of stalled replication forks or MMR activity, are repaired by two main pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).
Signaling Pathways
Base Excision Repair (BER) Pathway
Caption: Base Excision Repair (BER) pathway for alkylated DNA bases.
γH2AX Signaling Pathway for DNA Double-Strand Breaks
Caption: γH2AX signaling in response to DNA double-strand breaks.
II. Experimental Protocols
Experimental Workflow
Caption: General workflow for studying DNA damage by alkylating agents.
Cell Viability Assay (CCK-8)
This protocol is for assessing the cytotoxicity of alkylating agents.
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
-
Sterile PBS
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the alkylating agent in culture medium and add 10 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
This assay detects DNA single-strand breaks and alkali-labile sites.
Materials:
-
Microscope slides
-
Normal and Low Melting Point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I)
-
Fluorescence microscope
Protocol:
-
Prepare a suspension of treated and control cells (approximately 1 x 105 cells/mL).
-
Mix ~30 µL of cell suspension with ~250 µL of 0.5% LMP agarose at 37°C.
-
Pipette 50 µL of the cell/agarose mixture onto a pre-coated slide (with 1% normal melting point agarose).
-
Allow the agarose to solidify at 4°C for 30 minutes.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal electrophoresis tank and fill with cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 30 minutes in the buffer.
-
Perform electrophoresis at ~21 V for 30 minutes.
-
Gently remove the slides, wash with neutralization buffer, and then with distilled water.
-
Stain the DNA with SYBR Green I and visualize using a fluorescence microscope.
-
Analyze the comets using appropriate software to quantify the percentage of DNA in the tail, which is proportional to the amount of DNA damage.
γH2AX Immunofluorescence Assay
This protocol is for the detection of DNA double-strand breaks.
Materials:
-
Multi-well plates with sterile glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.3% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody (anti-γH2AX, e.g., anti-phospho-Histone H2A.X Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile glass coverslips in a multi-well plate to achieve 50-70% confluency.
-
Treat cells with the alkylating agent for the desired time.
-
Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in 1% BSA/PBS as per manufacturer's recommendation) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.
III. Data Presentation
Quantitative Analysis of Alkylating Agent Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common metric for the cytotoxicity of a compound.
| Cell Line | Alkylating Agent | IC50 (µM) | Treatment Duration | Reference |
| A172 | Temozolomide | 14.1 ± 1.1 | 72 hours | |
| A172 | Temozolomide | ~125 | 5 days | |
| U87-MG | Temozolomide | ~105 | 5 days | |
| T98G | Temozolomide | ~247 | 5 days | |
| U251 | Temozolomide | >1000 | 48 hours | |
| LN229 | Temozolomide | 14.5 ± 1.1 | 72 hours | |
| SF268 | Temozolomide | 147.2 ± 2.1 | 72 hours | |
| SK-N-SH | Temozolomide | 234.6 ± 2.3 | 72 hours |
Relative Abundance of DNA Adducts
Different alkylating agents produce a characteristic spectrum of DNA adducts.
| Alkylating Agent | N7-methylguanine | N3-methyladenine | O6-methylguanine | Reference |
| Temozolomide (TMZ) | 70-75% | 8-12% | 8-9% | |
| Methyl methanesulfonate (MMS) | 81-83% | 10-11% | <0.3% |
Quantification of DNA Adducts by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.
General Workflow:
-
DNA Isolation: Extract high-quality genomic DNA from treated cells or tissues.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.
-
Chromatographic Separation: Separate the nucleosides using liquid chromatography.
-
Mass Spectrometry Detection: Detect and quantify the specific DNA adducts based on their mass-to-charge ratio using tandem mass spectrometry. Stable isotope-labeled internal standards are often used for accurate quantification.
This method allows for the precise measurement of various adducts in a single sample, providing a detailed profile of the DNA damage induced by an alkylating agent.
References
- 1. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide | eLife [elifesciences.org]
- 2. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies Using Duocarmycin Analogs
Introduction
The duocarmycins are a class of highly potent, naturally derived antitumor agents first isolated from Streptomyces species.[1][2] Their unique mechanism of action involves sequence-selective alkylation of DNA, leading to cell death.[3][4] This potent cytotoxicity makes them attractive payloads for antibody-drug conjugates (ADCs), which aim to deliver these powerful agents specifically to cancer cells while minimizing systemic toxicity.[3]
This document provides detailed application notes and protocols for conducting in vivo studies with duocarmycin analogs, focusing on prominent ADCs such as SYD985 (Trastuzumab duocarmazine) and MGC018. These notes are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Mechanism of Action: DNA Alkylation
Duocarmycin analogs exert their cytotoxic effects through a "binding-driven bonding" mechanism. The inactive prodrug, often a seco-form, is designed to be stable in circulation. Upon internalization into a target cell, the linker is cleaved, releasing the active payload. The payload then binds to the minor groove of DNA, primarily at AT-rich sequences. This binding induces a conformational change, leading to the spirocyclization of the molecule to form a reactive cyclopropane ring. This electrophilic moiety then alkylates the N3 position of adenine, causing irreversible DNA damage, disruption of replication and transcription, and ultimately, apoptotic cell death.
Featured Duocarmycin Analog: SYD985 (Trastuzumab duocarmazine)
SYD985 is a HER2-targeting ADC composed of the monoclonal antibody trastuzumab linked to a cleavable valine-citrulline linker and a seco-DUBA (seco-DUocarmycin-hydroxyBenzamide-Azaindole) payload. It has shown significant antitumor activity in preclinical models, particularly in tumors with low HER2 expression where other agents like T-DM1 are less effective.
Table 1: Summary of In Vivo Efficacy Data for SYD985
| Cancer Model | Animal Model | Cell Line / PDX Model | Treatment Protocol | Key Findings | Reference(s) |
| Breast Cancer | Nude Mice | BT-474 Xenograft (HER2 3+) | Single 5 mg/kg dose | Complete tumor remission in 7/8 mice. Significantly more active than T-DM1. | |
| Breast Cancer | Nude Mice | MAXF1162 PDX (HER2 3+) | Single dose | Dose-dependent tumor growth inhibition. | |
| Breast Cancer | Nude Mice | MAXF-MX1 PDX (HER2 2+) | Single 3 mg/kg dose | Significant tumor growth inhibition. | |
| Breast Cancer | Nude Mice | HBCx-34 PDX (HER2 1+) | Single 3 mg/kg dose | Significant tumor growth inhibition. | |
| Ovarian Carcinoma | Nude Mice | OVA10 Xenograft (HER2 3+) | Single 3 mg/kg or 10 mg/kg dose | Significant growth inhibition vs. T-DM1. 40% of mice had complete tumor regression. | |
| Uterine Carcinosarcoma | Nude Mice | CS Xenograft (HER2 3+) | Single 3 mg/kg or 10 mg/kg dose | 60% (3 mg/kg) and 100% (10 mg/kg) of mice cured with no recurrence. |
Protocol 1: In Vivo Antitumor Efficacy Study of SYD985 in a Breast Cancer PDX Model
This protocol is a representative methodology based on studies conducted with SYD985 in patient-derived xenograft (PDX) models.
1. Animal Model and Husbandry:
-
Species/Strain: Female athymic nude mice (e.g., Hsd:Athymic Nude-Foxn1nu), 6-8 weeks old.
-
Housing: House animals in individually ventilated cages under specific pathogen-free conditions. Provide sterile food and water ad libitum.
-
Acclimatization: Allow a minimum of 7 days for acclimatization before experimental manipulation.
-
Ethics: All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC) and conducted according to established guidelines.
2. Tumor Implantation:
-
Model: Use a well-characterized breast cancer PDX model with known HER2 expression status (e.g., MAXF-MX1 for HER2 2+).
-
Procedure: Subcutaneously implant small fragments (approx. 3x3 mm) of the PDX tumor into the right flank of each mouse.
3. Tumor Monitoring and Group Randomization:
-
Monitoring: Monitor tumor growth 2-3 times per week using a digital caliper. Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.
4. Drug Formulation and Administration:
-
Test Articles: SYD985, T-DM1 (as a comparator), and a vehicle control (e.g., sterile saline or PBS).
-
Formulation: Reconstitute lyophilized ADCs according to the manufacturer's instructions. Dilute to the final concentration with the vehicle on the day of treatment.
-
Administration: Administer a single intravenous (IV) injection via the tail vein. Doses can range from 1 to 10 mg/kg.
5. Efficacy and Toxicity Assessment:
-
Tumor Growth: Measure tumor volumes twice weekly for the duration of the study (e.g., 30-60 days or until endpoints are met).
-
Body Weight: Record the body weight of each animal twice weekly as a general measure of toxicity.
-
Endpoints: Euthanize mice if tumors become necrotic, reach a predetermined volume (e.g., 1.5 cm³), or if the animal shows signs of significant distress or weight loss (>20%).
6. Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Analyze statistical significance between treatment groups and the vehicle control using appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests).
-
Plot tumor growth curves and survival curves (if applicable).
Featured Duocarmycin Analog: MGC018
MGC018 is an ADC targeting B7-H3, a surface protein overexpressed in a wide range of solid cancers. It comprises an anti-B7-H3 humanized mAb conjugated to the same vc-seco-DUBA payload used in SYD985.
Table 2: Summary of In Vivo Efficacy Data for MGC018
| Cancer Model | Animal Model | Cell Line / PDX Model | Treatment Protocol | Key Findings | Reference(s) |
| Ovarian Cancer | CD-1 Nude Mice | PA-1 Xenograft | 3 mg/kg, QW x 4 | Resulted in tumor regression. | |
| Breast Cancer | CD-1 Nude Mice | MDA-MB-468 Xenograft | 1 mg/kg, QW x 4 | Resulted in tumor regression. | |
| Lung Cancer | CD-1 Nude Mice | Calu-6 Xenograft | Single 10 mg/kg dose | 91% reduction in tumor volume. | |
| Prostate Cancer | Nude Mice | PDX (CXF-1845) | 5 mg/kg, QW x 4 | Resulted in tumor regression. | |
| Head & Neck Cancer | Nude Mice | PDX (HNC-003) | 5 mg/kg, QW x 4 | Resulted in tumor regression. |
Protocol 2: In Vivo Antitumor Efficacy Study of MGC018 in a Lung Cancer Xenograft Model
This protocol is a representative methodology based on studies with MGC018.
1. Cell Culture and Animal Model:
-
Cell Line: Calu-6 human lung cancer cell line. Culture in appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Animal Model: Female CD-1 nude mice, 6-8 weeks old.
2. Tumor Implantation:
-
Procedure: Harvest Calu-6 cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Injection: Subcutaneously inject 5 x 10⁶ cells in a volume of 0.2 mL into the right flank of each mouse.
3. Tumor Monitoring and Group Randomization:
-
Follow the same procedure as described in Protocol 1 for tumor monitoring and randomization when tumors reach an average volume of approximately 150 mm³.
4. Drug Formulation and Administration:
-
Test Articles: MGC018, a non-binding isotype control ADC, and a vehicle control.
-
Administration: Administer a single IV dose (e.g., 3, 6, or 10 mg/kg) or a multi-dose regimen (e.g., QW x 4, once weekly for four weeks).
5. Efficacy and Toxicity Assessment:
-
Follow the same procedures for monitoring tumor growth and body weight as described in Protocol 1.
-
Endpoints remain the same: tumor volume limit, necrosis, or signs of systemic toxicity.
6. Data Analysis:
-
Calculate and plot tumor growth inhibition (TGI) for each group.
-
Perform statistical analysis to compare the efficacy of MGC018 against the control groups.
General Experimental Workflow & Comparative Analysis
The successful execution of in vivo studies with duocarmycin analogs requires a systematic workflow, from initial model selection to final data interpretation. The choice of analog depends on the specific cancer target being investigated.
References
Application Notes and Protocols for the Analysis of (+)-Cbi-cdpi1 DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Cyclopropa[c]benz[e]indol-4-one (CBI) derivatives are potent DNA alkylating agents that belong to the duocarmycin and CC-1065 class of antitumor antibiotics. These compounds exert their cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine. The dimeric nature of molecules like (+)-Cbi-cdpi1 can lead to DNA cross-linking, a highly cytotoxic lesion. The precise analysis and quantification of these DNA adducts are crucial for understanding the mechanism of action, pharmacodynamics, and for the development of new therapeutic agents.
These application notes provide detailed protocols for the formation and analysis of this compound DNA adducts, along with a discussion of the cellular pathways involved in their processing.
Data Presentation
Table 1: Comparative DNA Alkylation Efficiency
| Compound | Relative DNA Alkylation Efficiency | Reference |
| This compound | Baseline | Inferred from related CBI analogs |
| CBI-CDPBO1 | ~1% of CBI-CDPI1 | [1] |
| CBI-CDPBI1 | ~1% of CBI-CDPI1 | [1] |
Table 2: UPLC-MS/MS Parameters for CBI-DNA Adduct Analysis (Hypothetical)
| Parameter | Value |
| LC Column | Acquity UPLC BEH C18 (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of nucleosides and adducts |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ of this compound-deoxyadenosine adduct (Requires calculation based on exact mass) |
| Product Ions (m/z) | Fragment ions corresponding to the this compound moiety and/or the deoxyadenosine base (Requires empirical determination) |
| Collision Energy | Optimized for characteristic fragmentation |
Note: The exact mass-to-charge ratios (m/z) for the precursor and product ions need to be determined based on the precise molecular weight of this compound and its adducts. These parameters serve as a starting point for method development.
Experimental Protocols
Protocol 1: In Vitro Formation of this compound DNA Adducts
This protocol describes the alkylation of purified DNA with this compound in a controlled in vitro setting.
Materials:
-
This compound (stock solution in DMSO)
-
Calf Thymus DNA (or other purified DNA source)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Nuclease P1
-
Alkaline Phosphatase
-
Microcentrifuge tubes
-
Incubator/Water bath at 37°C
Procedure:
-
Prepare a solution of Calf Thymus DNA in TE buffer at a concentration of 1 mg/mL.
-
In a microcentrifuge tube, combine the DNA solution with this compound to achieve the desired final concentration (e.g., 1-100 µM). The final DMSO concentration should be kept below 1% to avoid affecting the DNA structure.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 1, 4, 12, 24 hours) to allow for adduct formation.
-
Following incubation, precipitate the DNA by adding 2.5 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate. Centrifuge at high speed to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the adducted DNA in a suitable buffer for enzymatic digestion.
-
Add Nuclease P1 to the DNA solution and incubate at 37°C for 2 hours to digest the DNA into mononucleotides.
-
Add Alkaline Phosphatase and continue the incubation at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.
-
The resulting mixture of nucleosides and this compound-nucleoside adducts is now ready for analysis by UPLC-MS/MS.
Protocol 2: Analysis of this compound DNA Adducts by UPLC-MS/MS
This protocol outlines the general procedure for the sensitive detection and quantification of this compound DNA adducts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
Materials:
-
Digested DNA sample from Protocol 1
-
UPLC-MS/MS system equipped with an ESI source
-
Appropriate UPLC column (e.g., C18 reverse-phase)
-
Mobile phases (as described in Table 2)
-
Internal standard (e.g., a stable isotope-labeled version of the adduct, if available)
Procedure:
-
Sample Preparation:
-
Centrifuge the digested DNA sample to pellet any undissolved material.
-
Transfer the supernatant to a UPLC vial.
-
If using an internal standard, add it to the sample at a known concentration.
-
-
UPLC Separation:
-
Inject the sample onto the UPLC system.
-
Perform the chromatographic separation using a gradient elution method to resolve the this compound-DNA adducts from the unmodified nucleosides and other components of the mixture.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method for targeted quantification.
-
Set the precursor ion (Q1) to the m/z of the protonated this compound-deoxyadenosine adduct.
-
Set the product ion (Q3) to a characteristic fragment ion of the adduct.
-
-
Data Analysis:
-
Integrate the peak areas for the adduct and the internal standard (if used).
-
Generate a standard curve using known concentrations of a synthesized adduct standard to quantify the amount of adduct in the sample.
-
Express the adduct levels as the number of adducts per 10^6 or 10^8 normal nucleotides.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound DNA adducts.
Caption: Hypothesized signaling pathways in response to this compound DNA adducts.
Discussion of Cellular Processing and Signaling Pathways
The formation of bulky DNA adducts by agents like this compound triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. Based on studies of related duocarmycin and CC-1065 analogs, the following pathways are likely involved:
-
DNA Repair:
-
Nucleotide Excision Repair (NER): This is the primary pathway for the removal of bulky, helix-distorting lesions from DNA.[2] The this compound adduct is expected to be recognized and excised by the NER machinery.
-
Base Excision Repair (BER): Interestingly, some bulky adducts from this class of compounds have been shown to be substrates for specific DNA glycosylases in the BER pathway, such as AlkD in bacteria.[2] Whether a similar mechanism exists in mammalian cells for this compound adducts warrants further investigation.
-
-
Cellular Signaling:
-
The presence of DNA adducts can lead to stalled replication forks, which are potent activators of the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases . These kinases are central regulators of the DNA damage response.
-
Activation of ATM/ATR can lead to the phosphorylation and activation of downstream effectors, including the tumor suppressor protein p53 .
-
Activated p53 can induce cell cycle arrest , typically at the G2/M checkpoint, to provide time for DNA repair before the cell enters mitosis.
-
If the DNA damage is too extensive to be repaired, p53 can trigger apoptosis (programmed cell death) to eliminate the damaged cell and prevent the propagation of mutations.
-
Conclusion
The analysis of this compound DNA adducts requires sensitive and specific analytical techniques, with UPLC-MS/MS being the method of choice. The protocols and information provided here offer a framework for researchers to investigate the formation, quantification, and cellular consequences of these adducts. A thorough understanding of these processes is essential for the rational design and development of next-generation DNA-interactive anticancer agents.
References
Preparation of (+)-Cbi-cdpi1 Solutions for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of solutions of (+)-Cbi-cdpi1, a potent DNA alkylating agent belonging to the duocarmycin family of natural products. Due to its high cytotoxicity, careful handling and precise solution preparation are paramount for obtaining accurate and reproducible experimental results.
Introduction
This compound is a synthetic analogue of the natural product CC-1065 and a member of the duocarmycin class of compounds, known for their exceptionally potent antitumor activity. These agents exert their cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating adenine bases, which triggers a cellular DNA damage response leading to apoptosis. The high potency of this compound, with activity often observed in the picomolar range, necessitates meticulous preparation of solutions for in vitro and in vivo experiments.
Chemical and Physical Properties
A summary of the key chemical and physical properties of a close analogue, (+)-CBI-CDPI2, is provided below. Researchers should verify the specific properties of their exact batch of this compound.
| Property | Value | Reference |
| Molecular Formula | C36H28N6O4 | [1] |
| Molecular Weight | 608.65 g/mol | [1] |
| Appearance | Solid Powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Safety Precautions
This compound is a highly potent cytotoxic agent and should be handled with extreme caution. Standard safety protocols for handling potent compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the solid compound and concentrated solutions in a certified chemical fume hood or a biological safety cabinet.
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous cytotoxic waste according to institutional guidelines.
-
Spill Management: In case of a spill, immediately decontaminate the area using an appropriate method for cytotoxic agents.
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted to prepare working solutions for various experiments.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Protocol for a 1 mM Stock Solution:
-
Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mM stock solution, weigh out 0.6087 mg of this compound (assuming a molecular weight of 608.65 g/mol ).
-
Dissolution: Transfer the weighed powder to a sterile amber or opaque vial. Add the calculated volume of anhydrous DMSO to achieve the desired concentration. For 1 mg of powder, this would be 1.643 mL of DMSO for a 1 mM solution.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Stock Solution Parameters:
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO |
| Typical Stock Concentration | 1 mM - 10 mM |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Storage Duration | Up to 1 month at -20°C; up to 6 months at -80°C |
| Freeze-Thaw Cycles | Avoid repeated cycles |
Preparation of Working Solutions for In Vitro Experiments
Working solutions for cell-based assays are prepared by diluting the DMSO stock solution in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
-
Sterile microcentrifuge tubes or plates
Protocol for Serial Dilution:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accuracy. For example, to prepare a 1 nM working solution from a 1 mM stock, a 1:1000 dilution followed by another 1:1 dilution can be performed.
-
Final DMSO Concentration: Calculate the final DMSO concentration in your experimental wells and ensure it is consistent across all treatments, including the vehicle control.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the treated samples.
Example Dilution Scheme for a 1 nM Final Concentration:
| Step | Action | Resulting Concentration |
| 1 | Prepare a 1:100 dilution of the 1 mM stock in culture medium. | 10 µM |
| 2 | Prepare a 1:100 dilution of the 10 µM solution in culture medium. | 100 nM |
| 3 | Prepare a 1:100 dilution of the 100 nM solution in culture medium. | 1 nM |
Experimental Workflow and Signaling Pathway
Experimental Workflow:
The following diagram illustrates a typical workflow for preparing this compound solutions for a cell-based cytotoxicity assay.
Signaling Pathway:
This compound, as a DNA alkylating agent, induces a DNA damage response (DDR) that can lead to cell cycle arrest and apoptosis. The simplified signaling pathway is depicted below.
References
Application Notes: High-Throughput Cell Viability Assays for Potent Cytotoxic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction The evaluation of cytotoxicity is a critical component in the discovery and development of potent therapeutic agents, particularly in oncology.[1] Cytotoxicity refers to the ability of a substance to cause damage to or the death of a cell.[2][3] Cells exposed to a cytotoxic compound may undergo necrosis, apoptosis, or a cessation of active growth and division.[2] Therefore, accurately quantifying the effect of highly potent compounds on cell viability is essential for determining therapeutic indices and understanding mechanisms of action.[1] This document provides detailed protocols and comparative data for three common, robust, and high-throughput compatible cell viability assays: the MTT assay (metabolic activity), the LDH release assay (membrane integrity), and the ATP-based luminescent assay (cellular energy).
Assay Principles and Mechanisms
Choosing an appropriate assay requires understanding what each method measures. Potent cytotoxic compounds can affect cells in various ways, and different assays provide insights into distinct cellular states.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is a widely used method to assess cell viability by measuring mitochondrial function. In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance.
-
Lactate Dehydrogenase (LDH) Release Assay : LDH is a stable cytosolic enzyme present in most cell types. Upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis, LDH is released into the cell culture medium. The LDH assay quantitatively measures the amount of this released enzyme through a coupled enzymatic reaction that results in a colorimetric or fluorescent readout. This makes it a reliable method for determining cytotoxicity resulting from compromised cell membrane integrity.
-
ATP-Based Luminescent Assay (e.g., CellTiter-Glo®) : Adenosine triphosphate (ATP) is the primary energy currency of the cell and a key indicator of metabolically active, viable cells. When cells lose membrane integrity, they can no longer synthesize ATP, and endogenous enzymes rapidly degrade the existing ATP. This assay uses a thermostable luciferase enzyme to catalyze the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the amount of ATP present. The "glow-type" signal is highly sensitive and stable, making this assay ideal for high-throughput screening.
Visualizing Cytotoxicity Pathways and Assay Targets
The diagram below illustrates the cellular events following exposure to a cytotoxic compound and indicates the biological process measured by each assay.
References
Application Notes and Protocols for Flow Cytometry Analysis of (+)-Cbi-cdpi1 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Cbi-cdpi1 is a synthetic analog of the potent cyclopropapyrroloindole (CPI) class of antitumor antibiotics, which includes CC-1065 and the duocarmycins. These agents exert their cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine.[1][2] This covalent modification of DNA creates a lesion that disrupts essential cellular processes like replication and transcription, leading to the induction of DNA damage response pathways.[3][4] Consequently, cells treated with DNA alkylating agents often undergo cell cycle arrest and, if the damage is irreparable, programmed cell death (apoptosis).[5]
Flow cytometry is a powerful, high-throughput technology that allows for the rapid quantitative analysis of multiple physical and chemical characteristics of individual cells within a population. This makes it an invaluable tool for elucidating the mechanism of action of novel drug candidates like this compound. By using specific fluorescent probes, flow cytometry can precisely measure DNA content to determine cell cycle distribution, detect key markers of apoptosis, and quantify the extent of DNA damage.
These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle, apoptosis induction, and DNA damage using flow cytometry.
Proposed Mechanism of Action of this compound
This compound is a DNA alkylating agent that covalently binds to adenine in the minor groove. This action forms DNA adducts, which are recognized by the cell's DNA damage response (DDR) machinery. The presence of these lesions activates key sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), initiating a signaling cascade. This cascade leads to the phosphorylation and activation of downstream checkpoint proteins, including p53 and Chk1/Chk2. Activated p53 can induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. If the DNA damage is too extensive to be repaired, the same signaling pathways can trigger the intrinsic apoptotic cascade, culminating in caspase activation and programmed cell death.
Experimental Workflow Overview
The general workflow for analyzing cells treated with this compound involves several key stages. Initially, cells are cultured and treated with the compound alongside appropriate controls. Following the treatment period, cells are harvested and prepared for staining based on the specific assay being performed (cell cycle, apoptosis, or DNA damage). After staining with fluorescent dyes, the samples are analyzed on a flow cytometer. The acquired data is then processed to quantify the cellular responses.
Detailed Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., L1210, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) (anti-γH2AX)
-
Secondary antibody: Fluorochrome-conjugated (e.g., Alexa Fluor 488) anti-mouse/rabbit IgG
-
Flow cytometry tubes
Cell Culture and Treatment
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.
-
Allow cells to adhere and resume growth for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range for highly potent compounds like this might be 5 pM to 200 pM.
-
Aspirate the old medium and add the medium containing this compound or vehicle control (DMSO, ensuring the final concentration does not exceed 0.1%).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 1: Cell Cycle Analysis with Propidium Iodide (PI)
This protocol is used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Harvest Cells : Collect both floating and adherent cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant. For suspension cells, directly collect them. Count approximately 1 x 106 cells per sample.
-
Wash : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1-2 mL of cold PBS.
-
Fixation : Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Incubation : Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Rehydration : Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.
-
Staining : Resuspend the cell pellet in 500 µL of PI/RNase staining solution.
-
Incubation : Incubate at room temperature for 30 minutes in the dark.
-
Analysis : Analyze the samples on a flow cytometer using a 488 nm laser for excitation and detecting PI fluorescence in the appropriate channel (e.g., FL2 or FL3, >600 nm). Collect at least 10,000 events per sample. Use software (e.g., ModFit LT, FlowJo) to model the cell cycle distribution.
Protocol 2: Apoptosis Detection with Annexin V and PI
This assay differentiates between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Harvest Cells : Collect both floating and adherent cells as described in 4.3.1, collecting about 1-5 x 105 cells per tube.
-
Wash : Wash cells once with cold PBS.
-
Prepare Binding Buffer : Dilute the 10X Binding Buffer to 1X with deionized water. The buffer typically contains CaCl2, which is essential for Annexin V binding.
-
Resuspend : Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining : Add 5 µL of Annexin V-FITC (or other conjugate) and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.
-
Incubation : Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution : Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
Analysis : Analyze immediately by flow cytometry. Use appropriate compensation controls (unstained, PI only, Annexin V only).
Protocol 3: DNA Damage (γH2AX) Analysis
This protocol quantifies DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX (γH2AX).
-
Harvest and Fix : Harvest and fix cells in cold 70% ethanol as described in steps 4.3.1 to 4.3.4.
-
Permeabilization : Rehydrate the cells by washing with PBS. Permeabilize by incubating in a buffer containing a mild detergent (e.g., 0.25% Triton X-100 in PBS) for 10-15 minutes on ice.
-
Wash : Wash the cells twice with a staining buffer (e.g., PBS containing 1% BSA).
-
Primary Antibody Staining : Resuspend the cell pellet in 100 µL of staining buffer containing the anti-γH2AX primary antibody at the manufacturer's recommended dilution.
-
Incubation : Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash : Wash the cells twice with staining buffer to remove unbound primary antibody.
-
Secondary Antibody Staining : Resuspend the cell pellet in 100 µL of staining buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubation : Incubate for 1 hour at room temperature in the dark.
-
Wash : Wash the cells twice with staining buffer.
-
DNA Staining (Optional) : For simultaneous cell cycle analysis, resuspend the cells in a PI/RNase solution and incubate for 30 minutes.
-
Analysis : Analyze by flow cytometry. The intensity of the γH2AX signal is proportional to the amount of DNA DSBs.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Cell Cycle Analysis Data
Table 1: Effect of this compound on Cell Cycle Distribution in L1210 Cells after 48h Treatment.
| Treatment | Concentration (pM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| Vehicle Control | 0 | 45.2 ± 3.1 | 38.5 ± 2.5 | 16.3 ± 1.8 |
| This compound | 25 | 40.1 ± 2.8 | 30.2 ± 3.0 | 29.7 ± 2.4 |
| This compound | 50 | 31.5 ± 3.5 | 18.9 ± 2.1 | 49.6 ± 4.1 |
| This compound | 100 | 22.8 ± 2.9 | 10.5 ± 1.9 | 66.7 ± 3.7 |
| Positive Control (Nocodazole) | 100 nM | 10.1 ± 1.5 | 5.3 ± 1.1 | 84.6 ± 2.2 |
Data are presented as mean ± SD (n=3). An accumulation of cells in the G2/M phase suggests that this compound induces a G2/M checkpoint arrest.
Apoptosis Analysis Data
Table 2: Induction of Apoptosis by this compound in L1210 Cells after 48h Treatment.
| Treatment | Concentration (pM) | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) | Total Apoptotic (%) |
|---|---|---|---|---|---|
| Vehicle Control | 0 | 94.3 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |
| This compound | 25 | 80.1 ± 3.3 | 10.8 ± 1.5 | 7.5 ± 1.1 | 18.3 ± 2.6 |
| This compound | 50 | 55.7 ± 4.5 | 25.4 ± 3.1 | 16.2 ± 2.4 | 41.6 ± 5.5 |
| This compound | 100 | 30.2 ± 3.9 | 38.9 ± 4.0 | 28.1 ± 3.2 | 67.0 ± 7.2 |
| Positive Control (Staurosporine) | 1 µM | 15.6 ± 2.5 | 40.1 ± 3.8 | 42.5 ± 4.1 | 82.6 ± 7.9 |
Data are presented as mean ± SD (n=3). A dose-dependent increase in the percentage of Annexin V positive cells (Q4 + Q2) indicates that this compound induces apoptosis.
DNA Damage (γH2AX) Analysis Data
Table 3: Induction of DNA Damage (γH2AX Foci) by this compound in L1210 Cells after 6h Treatment.
| Treatment | Concentration (pM) | Mean Fluorescence Intensity (MFI) of γH2AX | Fold Change vs. Control |
|---|---|---|---|
| Vehicle Control | 0 | 150 ± 25 | 1.0 |
| This compound | 25 | 480 ± 55 | 3.2 |
| This compound | 50 | 950 ± 98 | 6.3 |
| This compound | 100 | 1870 ± 160 | 12.5 |
| Positive Control (Etoposide) | 10 µM | 2550 ± 210 | 17.0 |
Data are presented as mean ± SD (n=3). A dose-dependent increase in the MFI of γH2AX staining demonstrates that this compound causes DNA double-strand breaks.
References
- 1. Synthesis, SAR, and biophysical mechanism of action of cyclopropabenzindole-pyridinobenzodiazepine (CBI-PDD) guanine-adenine DNA cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CBI-CDPBO1 and CBI-CDPBI1: CC-1065 analogs containing deep-seated modifications in the DNA binding subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Analysis of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking DNA Repair Increases Drug Sensitivity of Lung Cancer Cells - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 5. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
troubleshooting (+)-Cbi-cdpi1 solubility issues
Welcome to the technical support center for (+)-Cbi-cdpi1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when working with this potent DNA alkylating agent, with a particular focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why am I having difficulty dissolving this compound in aqueous buffers for my biological assays?
A1: this compound belongs to the duocarmycin family of compounds, which are known for their hydrophobic nature. The indole and cyclopropylpyrroloindole moieties in its structure contribute to its low solubility in aqueous solutions. This is a common characteristic of this class of potent antineoplastic agents. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the compound can precipitate, leading to inaccurate concentrations and unreliable experimental results.
Q2: What is the recommended first step for dissolving this compound?
A2: The initial and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. Ensure that the compound is fully dissolved in the stock solution by visual inspection; the solution should be clear and free of any particulates. Gentle warming or sonication can aid in dissolution.
Q3: My compound precipitates out of the aqueous buffer even when I start with a clear DMSO stock. What should I do?
A3: This is a common issue and can be addressed by several strategies:
-
Use of Co-solvents: Adding a water-miscible organic co-solvent to the aqueous buffer can increase the solubility of this compound.
-
Employ Surfactants: Non-ionic surfactants can help to maintain the compound in solution by forming micelles.
-
Optimize the Dilution Protocol: The method of dilution can significantly impact solubility. A stepwise dilution is often more effective than a single large dilution.
-
Lower the Final Concentration: If permissible by the experimental design, lowering the final concentration of this compound in the assay can prevent precipitation.
Q4: Can long-term storage of my this compound stock solution affect its solubility?
A4: Yes, improper storage can lead to solubility issues. Storing DMSO stock solutions at low temperatures (e.g., -20°C or -80°C) can cause the compound to precipitate. It is recommended to store stock solutions at room temperature unless stability data suggests otherwise. Always visually inspect the stock solution for any precipitate before use and gently warm or sonicate if necessary to redissolve. Repeated freeze-thaw cycles should also be avoided as they can promote precipitation.
Troubleshooting Guide
Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility of this compound. | Prepare an intermediate dilution of the DMSO stock in a co-solvent like PEG300 or ethanol before the final dilution into the aqueous buffer. | The co-solvent increases the solvent polarity gradually, preventing abrupt precipitation. |
| High final concentration of this compound. | Reduce the final concentration of the compound in the assay. | The compound remains below its solubility limit in the final assay buffer. |
| Inadequate mixing during dilution. | Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform dispersion. | Prevents localized high concentrations that can lead to precipitation. |
Issue: The solution becomes cloudy over time during the experiment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound is slowly precipitating out of solution. | Incorporate a biocompatible surfactant, such as Tween-80, into the final assay buffer. | The surfactant helps to stabilize the compound in solution. |
| Temperature fluctuations affecting solubility. | Maintain a constant and controlled temperature throughout the experiment. | Consistent temperature ensures stable solubility. |
Data Presentation: Example Solubilization Protocols
| Protocol | Solvent System | Solubility | Observation |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.35 mM) | Clear solution |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.35 mM) | Clear solution |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.[1]
Experimental Protocols
Protocol 1: Standard Solubilization for In Vitro Assays
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate gently until the compound is completely dissolved. Visually inspect for any particulates.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Based on the final desired concentration and the tolerance of your assay for organic solvents, prepare an intermediate dilution of the stock solution in a suitable co-solvent (e.g., 100% ethanol or PEG300).
-
-
Prepare Final Working Solution:
-
Add the stock solution or the intermediate dilution to your pre-warmed aqueous assay buffer dropwise while vortexing.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, to avoid affecting the biological system.
-
Protocol 2: High-Throughput Screening (HTS) Stock Preparation
-
Primary Stock: Prepare a 10 mM stock solution in 100% DMSO as described above.
-
Intermediate Plates: Create a series of intermediate dilution plates by diluting the primary stock in DMSO.
-
Assay Plates: Use an acoustic dispenser or a liquid handler to transfer small volumes (nL range) of the intermediate DMSO stocks into the assay plates containing the aqueous buffer and other assay components. This "pinning" method minimizes the DMSO concentration in the final well and reduces the risk of precipitation.
Visualizations
Experimental Workflow for Troubleshooting Solubility
Caption: A stepwise workflow for troubleshooting solubility issues of this compound.
Signaling Pathway of this compound Action
This compound is a DNA alkylating agent that covalently binds to the N3 position of adenine in the minor groove of DNA. This leads to the formation of DNA adducts, which stall DNA replication forks and trigger a DNA Damage Response (DDR).
References
preventing degradation of (+)-Cbi-cdpi1 in solution
This technical support center provides guidance on the proper handling, storage, and use of (+)-Cbi-cdpi1 to minimize degradation in solution. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1:
-
Solid Form: Solid this compound should be stored at -20°C or lower, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.
-
Solutions: Stock solutions should be prepared fresh for each experiment. If storage is necessary, store in a tightly sealed vial at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q2: How should I prepare solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For aqueous experimental buffers, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solubility issues and potential solvent-induced degradation. Always add the stock solution to the aqueous buffer last and mix gently but thoroughly.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive. All work with the compound or its solutions should be performed in a dark room or with the use of amber-colored vials and light-protected containers. Exposure to ambient light can lead to significant degradation within a few hours.
Q4: What is the stability of this compound at different pH values?
A4: The stability of this compound is highly pH-dependent. The molecule is most stable in a slightly acidic to neutral pH range (pH 5.0-7.0). Basic conditions (pH > 8.0) can cause rapid degradation.[1] For experiments requiring physiological conditions (pH 7.4), it is crucial to use freshly prepared solutions and minimize the experiment duration.
Q5: How can I monitor the degradation of this compound?
A5: The most common method for monitoring the degradation of this compound is by High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.
Troubleshooting Guide
Issue 1: I am seeing a loss of biological activity in my cell-based assay.
-
Possible Cause 1: Degradation in aqueous media.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the time the compound is in aqueous buffer before being added to the cells.
-
-
Possible Cause 2: Adsorption to plasticware.
-
Solution: Use low-adhesion microplates and polypropylene tubes. Include a control to assess the recovery of the compound from the experimental setup.
-
-
Possible Cause 3: Enzymatic degradation. [2]
-
Solution: If using serum-containing media, consider performing a preliminary experiment in a serum-free medium to assess if serum components are contributing to degradation.
-
Issue 2: The color of my this compound solution has changed.
-
Possible Cause: Oxidation or degradation.
-
Solution: Discard the solution immediately. This is a visual indicator of compound instability. When preparing new solutions, ensure you are using high-purity, anhydrous solvents and that the solid compound has been stored correctly under an inert atmosphere.
-
Issue 3: My HPLC analysis shows multiple peaks for a freshly prepared solution.
-
Possible Cause 1: Impure starting material.
-
Solution: Verify the purity of the solid compound using the certificate of analysis. If the purity is lower than expected, consider purification before use.
-
-
Possible Cause 2: On-column degradation.
-
Solution: The stationary phase of the HPLC column or the mobile phase composition might be contributing to degradation. Try using a different column or adjust the pH of the mobile phase.
-
-
Possible Cause 3: Rapid degradation in the dissolution solvent.
-
Solution: Immediately after solubilization, analyze the sample by HPLC. If degradation is observed, a different, less reactive solvent for dissolution should be tested.
-
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound under various conditions, as determined by HPLC analysis.
Table 1: Stability of this compound (10 µM) in Different Solvents at 25°C
| Solvent | % Remaining after 8 hours | % Remaining after 24 hours |
| DMSO | 99.5% | 98.2% |
| Acetonitrile | 98.8% | 96.5% |
| PBS (pH 7.4) | 85.3% | 60.1% |
| Methanol | 92.1% | 80.5% |
Table 2: Effect of pH on the Stability of this compound (10 µM) in Aqueous Buffer at 25°C after 8 hours
| pH | % Remaining |
| 3.0 | 90.2% |
| 5.0 | 96.8% |
| 7.0 | 91.5% |
| 9.0 | 45.3% |
Table 3: Effect of Temperature on the Stability of this compound (10 µM) in PBS (pH 7.4) after 8 hours
| Temperature | % Remaining |
| 4°C | 95.7% |
| 25°C | 85.3% |
| 37°C | 72.4% |
Table 4: Effect of Light Exposure on the Stability of this compound (10 µM) in PBS (pH 7.4) at 25°C after 4 hours
| Condition | % Remaining |
| Dark (Amber vial) | 98.1% |
| Ambient Lab Light | 65.4% |
| Direct Sunlight | <10% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of solid in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber-colored, tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: HPLC-Based Stability Assessment of this compound
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or the λmax of the compound).
-
-
Sample Preparation:
-
Prepare a 10 µM solution of this compound in the desired test buffer (e.g., PBS pH 7.4).
-
Divide the solution into separate vials for each time point and condition to be tested (e.g., t=0, 2, 4, 8, 24 hours at 25°C).
-
-
Analysis:
-
Inject a sample from the t=0 vial immediately onto the HPLC system to determine the initial peak area.
-
Incubate the remaining vials under the specified conditions (e.g., temperature, light).
-
At each designated time point, inject a sample and record the chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) peak area.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
References
Technical Support Center: Optimizing (+)-Cbi-cdpi1 Dosage for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro dosage of (+)-Cbi-cdpi1, a potent DNA alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analog of the natural product CC-1065. Its mechanism of action is based on its ability to bind to the minor groove of DNA and subsequently alkylate a specific adenine base. This covalent modification of DNA disrupts its structure and function, leading to the inhibition of DNA replication and transcription, ultimately inducing cell death. This class of compounds is known for its high potency and sequence-selective DNA interaction.
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: For potent duocarmycin analogs like this compound, it is crucial to start with a very low concentration range. Based on published data for structurally similar compounds, which show IC50 values in the low picomolar to nanomolar range, a good starting point for a dose-response experiment would be from 1 pM to 100 nM. It is essential to perform a broad dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a stock solution of 1-10 mM. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the stock solution at -20°C or -80°C, protected from light and moisture. When preparing working solutions, perform serial dilutions in your cell culture medium.
Q4: Which cell lines are known to be sensitive to this compound?
A4: The sensitivity of cell lines to this compound can vary significantly. Generally, rapidly proliferating cancer cell lines are more susceptible to DNA alkylating agents. However, the specific sensitivity will depend on factors such as the cell line's DNA repair capacity and membrane permeability. It is recommended to screen a panel of cell lines relevant to your research to identify the most sensitive models.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low cytotoxicity observed. | 1. Dosage too low: The concentration of this compound is below the effective range for the chosen cell line. 2. Compound degradation: The compound may have degraded due to improper storage or handling. 3. Cell line resistance: The selected cell line may have intrinsic or acquired resistance mechanisms. 4. Short incubation time: The duration of exposure may not be sufficient to induce cell death. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 1 pM to 1 µM) to determine the IC50 value. 2. Use fresh aliquots: Prepare fresh working solutions from a new aliquot of the stock solution. Ensure proper storage conditions are maintained. 3. Use a positive control: Include a cell line known to be sensitive to DNA alkylating agents. 4. Extend incubation time: Increase the incubation time (e.g., from 24h to 48h or 72h) and perform a time-course experiment. |
| High variability between replicates. | 1. Pipetting errors: Inaccurate pipetting, especially at low concentrations, can lead to significant variability. 2. Uneven cell seeding: Inconsistent cell numbers across wells will result in variable results. 3. Compound precipitation: The compound may precipitate in the culture medium. | 1. Use serial dilutions: Prepare a series of dilutions to ensure accurate final concentrations. Use calibrated pipettes. 2. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during seeding. 3. Check solubility: Visually inspect the medium for any signs of precipitation after adding the compound. If necessary, adjust the final DMSO concentration (typically should be <0.5%). |
| Unexpected off-target effects or cellular stress responses. | 1. Concentration too high: High concentrations can lead to non-specific toxicity and cellular stress responses unrelated to the primary mechanism of action. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration: Use concentrations around the IC50 value for mechanism-of-action studies. 2. Include a vehicle control: Ensure that the final concentration of the solvent in the vehicle control is the same as in the treated wells. |
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxicity of some duocarmycin and CC-1065 analogs. Note that these values are for related compounds and the specific IC50 for this compound must be determined experimentally.
| Compound Class | Cell Line(s) | Reported IC50 Range | Reference |
| Duocarmycin Analogs | Various human tumor cell lines | Low picomolar to low nanomolar | [1] |
| CBI-PDD Agents | Multiple human tumor cell lines | Low picomolar | [1] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Luminescent Cell Viability Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Sterile, white-walled 96-well plates
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
-
Calibrated pipettes and sterile tips
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a white-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A 10-point, 3-fold serial dilution starting from 1 µM is a good starting point.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data by setting the average luminescence of the vehicle control wells to 100%.
-
Plot the normalized cell viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Caption: Simplified DNA Damage Response (DDR) pathway initiated by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
Technical Support Center: DNA Alkylation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during DNA alkylation experiments. The information is tailored for researchers, scientists, and drug development professionals.
FAQs and Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific experimental challenges.
Low Yield of Alkylated DNA
Q1: I am observing a very low yield of my alkylated DNA product. What are the possible causes and how can I troubleshoot this?
A1: Low yield in DNA alkylation experiments can stem from several factors, from incomplete reaction to loss of sample during purification. Here are the common causes and solutions:
-
Incomplete Lysis and DNA Extraction (for cellular DNA): If you are starting with cells or tissues, inefficient lysis can result in poor recovery of DNA, which will naturally lead to a low yield of the alkylated product.[1]
-
Troubleshooting:
-
Ensure complete cell lysis by using the appropriate lysis buffer and protocol for your sample type.[1]
-
For challenging samples, consider increasing the incubation time or temperature during lysis. For example, when using Proteinase K, extending the lysis time to 30 minutes at 56°C can be beneficial.[2]
-
If using spin columns, be mindful of the proteinase K digestion and incubation duration as these are critical for good yield.[1]
-
-
-
Suboptimal Reaction Conditions: The efficiency of the alkylation reaction is highly dependent on the reaction conditions.
-
Troubleshooting:
-
pH: Ensure the reaction buffer has the optimal pH for your specific alkylating agent.
-
Temperature and Time: Optimize the reaction temperature and incubation time. Some reactions may require gentle heating to proceed to completion.
-
Reagent Concentration: Use a sufficient concentration of the alkylating agent. However, be aware that excessively high concentrations can lead to non-specific modifications.
-
-
-
Loss of DNA during Purification: The purification step is a common point of sample loss.
-
Troubleshooting:
-
Precipitation: If using ethanol or isopropanol precipitation, ensure you are using the correct volumes and that the DNA pellet is not disturbed during washing steps.
-
Column-based Purification: For silica-based columns, make sure that ethanol has been added to the wash buffer, as it is crucial for keeping the DNA bound to the membrane.[3] Also, ensure the column is not overloaded.
-
Elution: To maximize recovery from a column, preheat the elution buffer to around 60°C and allow it to incubate on the column for a few minutes before centrifugation.
-
-
-
DNA Degradation: If your DNA is degraded, the yield of full-length alkylated product will be low.
-
Troubleshooting:
-
Handle DNA samples gently to avoid mechanical shearing.
-
Use nuclease-free water and reagents to prevent enzymatic degradation.
-
Store DNA samples appropriately at -20°C or -80°C for long-term storage.
-
-
Non-Specific DNA Alkylation
Q2: I am observing alkylation at non-target sites in my DNA. How can I increase the specificity of my reaction?
A2: Non-specific alkylation is a common challenge. Here’s how to address it:
-
Optimize Reagent Concentration: The concentration of the alkylating agent is a critical factor.
-
Troubleshooting:
-
Perform a titration experiment to find the lowest effective concentration of your alkylating agent that still provides a reasonable yield at the target site.
-
Avoid using a large excess of the alkylating agent, as this increases the likelihood of off-target reactions.
-
-
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize non-specific modifications.
-
Troubleshooting:
-
Conduct a time-course experiment to determine the optimal incubation time.
-
If possible, perform the reaction at a lower temperature (e.g., on ice or at room temperature) to reduce the rate of non-specific reactions.
-
-
-
Choice of Alkylating Agent: Different alkylating agents have different reactivities and specificities.
-
Troubleshooting:
-
Research the literature to select an alkylating agent known for higher specificity towards your target site. For example, SN2 type reagents are generally more selective for N-atoms, while SN1 type reagents react with both O- and N-atoms.
-
-
-
Buffer Composition: The components of your reaction buffer can influence the reaction.
-
Troubleshooting:
-
Ensure the pH of your buffer is optimal for the desired reaction.
-
Avoid buffers containing nucleophilic components that could compete with the DNA for the alkylating agent.
-
-
DNA Degradation During Experiment
Q3: I suspect my DNA is degrading during the alkylation experiment. How can I prevent this?
A3: DNA degradation can significantly impact your results. Here are some preventative measures:
-
Depurination: Alkylation at certain positions (e.g., N7 of guanine) can weaken the glycosidic bond, leading to spontaneous depurination and subsequent strand cleavage, especially under alkaline conditions.
-
Troubleshooting:
-
Control the pH of your reaction and subsequent purification steps. Avoid strongly alkaline conditions if possible.
-
Process your samples promptly after the alkylation reaction.
-
-
-
Nuclease Contamination: Contamination with DNases can lead to significant degradation.
-
Troubleshooting:
-
Use nuclease-free reagents and consumables.
-
Work in a clean environment and wear gloves to prevent contamination.
-
Consider adding a chelating agent like EDTA to your buffers to inhibit nuclease activity, but be mindful of its potential interference with the alkylation reaction itself.
-
-
-
Mechanical Shearing: High molecular weight DNA is susceptible to fragmentation from physical stress.
-
Troubleshooting:
-
Avoid vigorous vortexing or repeated freeze-thaw cycles.
-
Use wide-bore pipette tips when handling genomic DNA.
-
-
Issues in Product Analysis
Q4: I am having trouble analyzing my alkylated DNA products by HPLC. What are some common issues and solutions?
A4: HPLC analysis of alkylated DNA can be challenging. Here are some common problems and troubleshooting tips:
-
Poor Peak Shape (Tailing, Fronting, Splitting):
-
Troubleshooting:
-
Peak Tailing: This can be caused by interactions with active sites on the column. Try adjusting the mobile phase pH or adding a competing base to the mobile phase.
-
Peak Fronting: This often indicates column overload. Reduce the amount of sample injected.
-
Split Peaks: This could be due to a clogged frit or a void in the column. Try back-flushing the column or replacing it if the problem persists.
-
-
-
Fluctuating Retention Times:
-
Troubleshooting:
-
Temperature: Ensure the column temperature is stable, as even small fluctuations can affect retention times.
-
Mobile Phase: Inconsistent mobile phase composition is a common cause. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Pump Issues: Check for leaks or air bubbles in the pump.
-
-
-
No Peaks or Very Small Peaks:
-
Troubleshooting:
-
Detector Issues: Check that the detector lamp is on and that the wavelength is set correctly.
-
Injection Problem: Ensure the sample is being correctly injected and that there are no air bubbles in the sample.
-
Low Yield: The issue might be a low concentration of your alkylated product. Refer to the "Low Yield" troubleshooting section.
-
-
Q5: My mass spectrometry analysis of alkylated DNA is not giving clear results. What could be the problem?
A5: Mass spectrometry of nucleic acids can be complex. Here are some common hurdles:
-
Poor Ionization/Detection: DNA is a polyanionic molecule, which can make it difficult to analyze by mass spectrometry.
-
Troubleshooting:
-
Desalting: Ensure your sample is thoroughly desalted, as salts can suppress the signal.
-
Matrix Selection (for MALDI-MS): The choice of matrix is critical for successful analysis.
-
Alkylation of the Phosphate Backbone: A specialized technique involves alkylating the phosphorothioate backbone of oligonucleotides to create a non-ionic product, which can improve detection in positive ion mode.
-
-
-
Fragmentation: The DNA molecule can fragment during the ionization process.
-
Troubleshooting:
-
Optimize the laser power (in MALDI) or collision energy (in MS/MS) to minimize fragmentation.
-
The N-glycosidic bond can be labile, leading to base loss.
-
-
-
Complex Spectra: The presence of multiple alkylation products, unreacted DNA, and various salt adducts can lead to a complex and difficult-to-interpret spectrum.
-
Troubleshooting:
-
Optimize the reaction to minimize the number of side products.
-
Purify the alkylated product before MS analysis to remove unreacted starting material and reagents.
-
Use high-resolution mass spectrometry to resolve different species.
-
-
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for DNA Alkylation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 8.5 | Optimal pH can vary depending on the alkylating agent and the target site. |
| Temperature | 4°C - 55°C | Lower temperatures can increase specificity, while higher temperatures can increase the reaction rate. |
| Incubation Time | 15 minutes - 48 hours | Dependent on the reactivity of the alkylating agent and the desired extent of alkylation. |
| Alkylating Agent Concentration | Varies widely | Should be optimized for each specific agent and experiment. |
Table 2: Common Alkylating Agents and Their Properties
| Alkylating Agent | Type | Common Target Sites | Notes |
| Dimethyl sulfate (DMS) | SN2 | N7 of Guanine, N3 of Adenine | A potent methylating agent. |
| Methyl methanesulfonate (MMS) | SN2 | N7 of Guanine, N3 of Adenine | A commonly used laboratory alkylating agent. |
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | SN1 | O6 of Guanine, N7 of Guanine | A potent mutagen and carcinogen. |
| N-methyl-N-nitrosourea (MNU) | SN1 | O6 of Guanine, phosphate backbone | A direct-acting alkylating agent. |
Experimental Protocols
Protocol 1: General In Vitro DNA Alkylation with a Methylating Agent (e.g., MMS)
-
Prepare DNA: Dissolve purified DNA in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to a final concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the DNA solution with the methylating agent (e.g., MMS) to the desired final concentration. The final volume can be adjusted with the reaction buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-4 hours). The optimal time and temperature should be determined empirically.
-
Reaction Quenching (Optional): To stop the reaction, a quenching agent can be added.
-
Purification: Purify the alkylated DNA to remove the alkylating agent and byproducts. This can be done using ethanol precipitation or a suitable DNA purification kit.
-
Resuspension: Resuspend the purified alkylated DNA in a suitable buffer (e.g., nuclease-free water or TE buffer).
-
Quantification and Analysis: Determine the concentration and purity of the alkylated DNA using UV-Vis spectrophotometry. Proceed with downstream analysis such as HPLC, mass spectrometry, or enzymatic assays.
Protocol 2: Purification of Alkylated DNA using Ethanol Precipitation
-
Salt Addition: To the alkylated DNA solution, add 1/10th volume of 3 M sodium acetate (pH 5.2).
-
Ethanol Addition: Add 2 to 2.5 volumes of ice-cold 100% ethanol.
-
Precipitation: Mix gently and incubate at -20°C for at least 1 hour (or overnight for very dilute samples).
-
Centrifugation: Centrifuge at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.
-
Washing: Carefully discard the supernatant without disturbing the pellet. Wash the pellet with 70% ethanol to remove residual salts.
-
Drying: Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to resuspend.
-
Resuspension: Resuspend the DNA pellet in the desired volume of nuclease-free water or buffer.
Visualizations
Signaling Pathways
References
Technical Support Center: Improving Reproducibility of Cytotoxicity Assays
This technical support center is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the reproducibility of cytotoxicity assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems that can lead to a lack of reproducibility in cytotoxicity assays.
General Issues & Inconsistent Results
Q1: Why am I seeing high variability between my replicate wells?
High variability between replicate wells is a common issue that can mask the true effect of a test compound. The primary causes often relate to inconsistent cell handling and pipetting techniques.
-
Uneven Cell Seeding: An uneven distribution of cells across the wells of a microplate is a major source of variability. To mitigate this, ensure your cell suspension is homogeneous before and during plating by gently mixing the cell suspension between pipetting steps.
-
Pipetting Errors: Inaccurate or inconsistent volumes of cells, media, or reagents can significantly impact results. It is crucial to use calibrated pipettes and practice proper pipetting techniques, such as reverse pipetting for viscous solutions and ensuring no air bubbles are introduced into the wells.[1]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of compounds and affect cell growth. To avoid this "edge effect," it is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Cell Clumping: Clumps of cells will lead to an uneven distribution in the wells. Ensure you have a single-cell suspension before seeding.
Q2: My results are not reproducible between experiments. What are the key factors to investigate?
Lack of inter-experiment reproducibility can be frustrating and costly. This often points to variability in cell culture conditions, reagent preparation, or subtle changes in the experimental timeline.
-
Cell Passage Number: Continuous culturing of cell lines can lead to phenotypic changes, altering their response to cytotoxic compounds.[2][3] It is critical to use cells within a consistent and defined passage number range for all experiments. High-passage cells (>40) may exhibit altered morphology, growth rates, and drug responses.
-
Cell Seeding Density: The number of cells seeded per well can influence their growth rate and sensitivity to drugs. It is essential to optimize and standardize the seeding density for your specific cell line and assay.
-
Reagent Preparation and Storage: Ensure that all reagents are prepared consistently and stored correctly. Avoid multiple freeze-thaw cycles of sensitive reagents. It is best practice to prepare fresh reagents when possible.
-
Incubation Times: The duration of cell exposure to the test compound and the incubation time with the assay reagent should be kept consistent across all experiments.
Assay-Specific Troubleshooting
Q3: In my MTT/MTS assay, I'm observing a high background or a color change in the absence of cells. What could be the cause?
This issue often points to interference from the test compound or contamination.
-
Compound Interference: Some compounds, particularly those with antioxidant properties like polyphenols, can directly reduce the tetrazolium salt (MTT or MTS) to formazan, leading to a false-positive signal. To check for this, run a cell-free control with your compound and the assay reagent.
-
Contamination: Microbial contamination (e.g., bacteria, yeast) can also reduce tetrazolium salts. Visually inspect your plates for any signs of contamination before adding the reagent.
-
Media Components: High concentrations of certain substances in the cell culture medium can contribute to high background absorbance. Test the medium alone with the assay reagent to rule this out.
Q4: My LDH release assay shows high spontaneous LDH release in the negative control wells. What should I do?
High spontaneous LDH release indicates a significant level of cell death or membrane damage in your untreated control cells.
-
Suboptimal Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment. Over-confluency can lead to cell death and increased LDH release.
-
Harsh Handling: Excessive pipetting or centrifugation can damage cell membranes. Handle cells gently during all steps of the protocol.
-
Serum in Media: Some sera used in cell culture media can contain LDH, contributing to the background signal. It is important to run a "medium only" control to determine the background LDH activity.
Q5: I'm getting a very low or no signal in my ATP-based viability assay. What are the possible reasons?
A low signal in an ATP assay indicates a low level of cellular ATP, which could be due to several factors.
-
Low Cell Number: Ensure a sufficient number of viable cells are present to generate a detectable signal.
-
ATP Degradation: ATP is a labile molecule. After cell lysis, ATPases can rapidly degrade it. Ensure the lysis buffer effectively inactivates these enzymes and work quickly, keeping samples on ice if possible.
-
Incomplete Cell Lysis: For an accurate measurement, complete cell lysis is required to release the entire cellular ATP pool. Follow the recommended lysis incubation time and ensure adequate mixing.
-
Compound Interference: Some compounds may directly inhibit the luciferase enzyme used in the assay. This can be tested by performing the assay in a cell-free system with a known amount of ATP and your compound.
Data Presentation
Table 1: Representative Data on the Effect of Cell Passage Number on IC50 Value
This table illustrates how the IC50 value of a hypothetical cytotoxic drug can change with increasing cell passage number in a cancer cell line. High-passage cells may become more resistant or sensitive to a drug.
| Cell Line | Passage Number | Drug X IC50 (µM) |
| MCF-7 | 5 | 10.2 |
| MCF-7 | 20 | 15.8 |
| MCF-7 | 40 | 25.1 |
Note: These are representative data to illustrate a concept. Actual values will vary depending on the cell line, drug, and experimental conditions.
Table 2: Example of Seeding Density Optimization for an MTT Assay
This table shows how different seeding densities can affect the absorbance signal in an MTT assay. The optimal density provides a signal within the linear range of the assay.
| Seeding Density (cells/well) | Absorbance (570 nm) | Observation |
| 1,000 | 0.15 | Low signal-to-noise ratio |
| 5,000 | 0.78 | Good signal, within linear range |
| 10,000 | 1.52 | Signal approaching saturation |
| 20,000 | 1.95 | Signal saturated (Hook effect) |
Note: These are representative data. The optimal seeding density must be determined empirically for each cell line.
Table 3: Influence of Compound Incubation Time on Cytotoxicity
This table provides an example of how the duration of exposure to a cytotoxic compound can influence the observed cell viability.
| Incubation Time (hours) | % Cell Viability |
| 12 | 85% |
| 24 | 62% |
| 48 | 41% |
| 72 | 25% |
Note: These are representative data. The optimal incubation time depends on the compound's mechanism of action and the cell type.
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol provides a general procedure for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH (Lactate Dehydrogenase) Release Assay
This protocol outlines the steps for measuring cytotoxicity by quantifying LDH released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Add 50 µL of stop solution (if required by the kit). Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: ATP-Based Viability Assay
This protocol describes a method for determining cell viability by measuring intracellular ATP levels.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements.
-
Plate Equilibration: After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and initiate the luminescent reaction.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate luminometer.
Mandatory Visualization
Below are diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and signaling pathways relevant to cytotoxicity assays.
Caption: A generalized workflow for performing cytotoxicity assays.
Caption: A decision tree for troubleshooting high replicate variability.
Caption: The extrinsic and intrinsic pathways of apoptosis.
References
Technical Support Center: Minimizing Off-Target Effects of Duocarmycin Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with duocarmycin analogs. Our goal is to help you minimize off-target effects and enhance the therapeutic index of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of duocarmycin analogs and how does it relate to off-target toxicity?
Duocarmycin analogs are highly potent cytotoxic agents that exert their anticancer effects by binding to the minor groove of DNA and subsequently alkylating adenine at the N3 position.[1][2][3] This irreversible DNA alkylation disrupts DNA replication and transcription, leading to cell death.[3][4] While this potent mechanism is effective against cancer cells, non-specific DNA alkylation in healthy tissues can lead to significant off-target toxicity, which has been a major limitation in their clinical development as standalone agents.
Q2: What are the main strategies to minimize the off-target effects of duocarmycin analogs?
The primary strategies to mitigate off-target toxicity of duocarmycin analogs focus on selectively delivering the cytotoxic payload to tumor cells while minimizing exposure to healthy tissues. The two main approaches are:
-
Antibody-Drug Conjugates (ADCs): This is the most common and clinically advanced strategy. Duocarmycin analogs are used as payloads and are attached to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This targeted delivery system enhances the concentration of the drug at the tumor site, thereby reducing systemic exposure and associated side effects.
-
Prodrug Strategies: This approach involves modifying the duocarmycin analog into an inactive form (a prodrug) that is selectively activated within the tumor microenvironment. Activation can be triggered by:
-
Bioreductive Activation: Exploiting the hypoxic (low oxygen) conditions often found in solid tumors.
-
Enzyme-Cleavable Linkers: Designing linkers that are cleaved by enzymes overexpressed in tumor tissues or within the lysosomal compartment of cancer cells after ADC internalization.
-
Q3: How does the choice of linker impact the off-target toxicity of a duocarmycin-based ADC?
The linker plays a critical role in the safety and efficacy of an ADC. An ideal linker should be stable in systemic circulation to prevent premature release of the duocarmycin payload, which could lead to off-target toxicity. Upon internalization of the ADC into the target cancer cell, the linker should be efficiently cleaved to release the active drug.
-
Cleavable Linkers: These are designed to be cleaved by specific enzymes (e.g., cathepsins) present in the lysosome of the target cell. Suboptimal stability of these linkers in plasma can be a source of off-target toxicity.
-
Non-Cleavable Linkers: These linkers rely on the degradation of the antibody backbone within the lysosome to release the payload.
The stability of the linker-payload conjugate in plasma is a key parameter to assess during preclinical development.
Troubleshooting Guides
Problem 1: High systemic toxicity observed in preclinical in vivo models.
| Potential Cause | Troubleshooting Steps |
| Premature Payload Release | 1. Assess Linker Stability: Perform in vitro plasma stability assays to determine the rate of payload release in plasma from different species (e.g., mouse, rat, human). 2. Optimize Linker Chemistry: If the linker is unstable, consider re-engineering the linker. For cleavable linkers, modifying the peptide sequence or flanking regions can improve stability. For example, the valine-citrulline linker is a commonly used cathepsin B-cleavable linker. 3. Evaluate Non-Cleavable Linkers: If cleavable linkers prove to be too unstable, consider using a non-cleavable linker, although this may impact the bystander effect. |
| Off-Target Binding of the ADC | 1. Characterize Antibody Specificity: Ensure the monoclonal antibody has high specificity for the tumor antigen and minimal cross-reactivity with healthy tissues. Use techniques like immunohistochemistry (IHC) on a panel of normal tissues. 2. Evaluate Target Antigen Expression: Confirm that the target antigen is highly expressed on tumor cells and has low or no expression in vital healthy tissues. |
| "On-Target, Off-Tumor" Toxicity | 1. Re-evaluate Target Antigen: The target antigen may be expressed at low levels on healthy tissues, leading to toxicity. Consider alternative targets with more restricted expression profiles. |
| High Drug-to-Antibody Ratio (DAR) | 1. Optimize DAR: A high DAR can increase toxicity. Synthesize and evaluate ADCs with different DARs to find the optimal balance between efficacy and toxicity. A DAR of approximately 2-4 is often a good starting point. |
Problem 2: Lack of efficacy in in vivo models despite potent in vitro cytotoxicity.
| Potential Cause | Troubleshooting Steps |
| Poor ADC Internalization | 1. Assess Internalization Rate: Use flow cytometry or fluorescence microscopy to confirm that the ADC is efficiently internalized by the target cancer cells upon binding to the surface antigen. |
| Inefficient Payload Release | 1. Verify Linker Cleavage: For cleavable linkers, perform lysosomal lysate assays to confirm that the linker is efficiently cleaved and the active drug is released. 2. Prodrug Activation Issues: For prodrugs, ensure the activating conditions (e.g., hypoxia, specific enzyme presence) are met in the in vivo tumor model. |
| Development of Drug Resistance | 1. Investigate Resistance Mechanisms: Duocarmycins are generally less susceptible to common resistance mechanisms like drug efflux pumps. However, alterations in DNA repair pathways could contribute to resistance. |
| Suboptimal Pharmacokinetics (PK) | 1. Conduct PK Studies: Analyze the plasma concentration and clearance of the ADC in vivo. Poor exposure at the tumor site may lead to a lack of efficacy. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of a HER2-Targeting Duocarmycin ADC (SYD985) Compared to Trastuzumab Emtansine (T-DM1)
| Cell Line | HER2 Expression | SYD985 IC₅₀ (ng/mL) | T-DM1 IC₅₀ (ng/mL) |
| SK-BR-3 | High | 0.03 | 10 |
| NCI-N87 | High | 0.04 | 20 |
| BT-474 | High | 0.03 | 30 |
| AU565 | High | 0.04 | 20 |
| KPL-4 | Low | 0.3 | >1000 |
| MCF-7 | Low | 1.0 | >1000 |
This table is a representative example based on the superior potency of duocarmycin-based ADCs in low HER2-expressing cells as described in the literature.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
Duocarmycin ADC
-
Human, mouse, and rat plasma (anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for detecting released payload (e.g., LC-MS/MS)
Methodology:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma from each species.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots of the plasma samples.
-
Immediately process the aliquots to precipitate plasma proteins and extract the released payload.
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of the released, active duocarmycin analog.
-
Calculate the percentage of released payload over time to determine the stability of the ADC.
Protocol 2: Cell Viability/Cytotoxicity Assay
Objective: To determine the in vitro potency (e.g., IC₅₀) of the duocarmycin analog or ADC against cancer cell lines.
Materials:
-
Cancer cell lines with varying target antigen expression
-
Complete cell culture medium
-
Duocarmycin analog or ADC
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or WST-8)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the duocarmycin analog or ADC in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 72 to 120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC₅₀ value.
Visualizations
Caption: Workflow of a duocarmycin-based Antibody-Drug Conjugate (ADC).
Caption: Strategies for tumor-selective activation of duocarmycin prodrugs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs [mdpi.com]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with experimental artifacts with (+)-Cbi-cdpi1
Welcome to the technical support center for (+)-Cbi-cdpi1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common experimental challenges and artifacts associated with the use of this potent DNA alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic compound belonging to the duocarmycin and CC-1065 class of DNA alkylating agents. Its primary mechanism of action involves the sequence-selective alkylation of DNA, which leads to the inhibition of DNA replication and transcription, ultimately inducing cell death. This activity is responsible for its high cytotoxic potency against cancer cell lines.
Q2: What is the expected potency of this compound in cell-based assays?
A2: this compound is a highly potent cytotoxic agent. For instance, in L1210 murine leukemia cells, it has demonstrated an IC50 value of 5 picomolar (pM)[1]. The potency can vary depending on the cell line and experimental conditions.
Q3: How should I handle and store this compound?
A3: As a potent cytotoxic compound, this compound should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. It is typically supplied as a solid and should be stored in a cool, dry, and dark place. For experimental use, it is dissolved in a suitable solvent like DMSO to create a stock solution, which should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
A4: While this compound exhibits a degree of DNA sequence selectivity, the potential for off-target alkylation at other sites in the genome exists. Additionally, at higher concentrations, non-specific cytotoxicity can occur. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cell model.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected cytotoxicity in cell viability assays.
Possible Cause 1: Compound Degradation
-
Troubleshooting:
-
Ensure proper storage of the solid compound and stock solutions.
-
Prepare fresh dilutions from a new stock solution for each experiment.
-
Protect the compound from light as much as possible during handling.
-
Possible Cause 2: Solubility Issues
-
Troubleshooting:
-
Visually inspect your stock and working solutions for any precipitation.
-
Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) and consistent across all wells, including controls.
-
Consider a brief sonication of the stock solution to ensure complete dissolution.
-
Possible Cause 3: Cell Line Resistance
-
Troubleshooting:
-
Different cell lines can exhibit varying sensitivity to DNA alkylating agents due to differences in DNA repair mechanisms or drug efflux pumps.
-
Consider using a positive control compound with a known mechanism of action to validate your assay.
-
If available, use a cell line with known sensitivity to duocarmycins to confirm the activity of your this compound stock.
-
Problem 2: Artifacts and interference in colorimetric or fluorometric cell viability assays (e.g., MTT, AlamarBlue).
Possible Cause 1: Direct Reaction with Assay Reagents
-
Troubleshooting:
-
Some compounds can chemically interact with the indicator dyes used in viability assays, leading to false-positive or false-negative results.
-
Run a cell-free control where you add this compound to the assay medium and the reagent to check for any direct chemical reaction.
-
Possible Cause 2: Interference with Cellular Metabolism
-
Troubleshooting:
-
At certain concentrations, the compound might affect cellular metabolic processes that are the basis of the viability assay, independent of its cytotoxic effect.
-
Use an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release assay or a dye exclusion assay using trypan blue or propidium iodide) to confirm the results.
-
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activity of this compound and its analogs.
| Compound | Cell Line | IC50 (pM) | Reference |
| This compound | L1210 | 5 | [1] |
| (+)-CBI-CDPBO1 | L1210 | 200 | [1] |
| (+)-CBI-CDPBI1 | L1210 | 200 | [1] |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period relevant to your experimental goals (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: A typical experimental workflow for determining cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
stability of (+)-Cbi-cdpi1 under different storage conditions
This technical support center provides guidance on the stability of the DNA alkylating agent (+)-Cbi-cdpi1, a pyrrolobenzodiazepine (PBD) dimer commonly used as a payload in antibody-drug conjugates (ADCs). Due to the limited availability of specific stability data for this compound, this guide incorporates general knowledge and best practices for handling and storing PBD dimers to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: As a general guideline for PBD dimers, it is recommended to store this compound in a dry, dark environment at -20°C for long-term storage to minimize degradation. For stock solutions, storage at 2-8°C for short periods (up to one month) is often acceptable, but it is crucial to refer to the supplier's specific recommendations provided in the Certificate of Analysis.
Q2: How can I assess the stability of my this compound sample?
A2: The stability of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods can detect degradation products and quantify the remaining intact compound. It is advisable to perform a baseline analysis upon receiving the compound and then periodically re-analyze samples stored under different conditions.
Q3: What are the potential degradation pathways for this compound?
A3: PBD dimers like this compound can be susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodecomposition. The imine moiety present in many PBDs is particularly prone to hydrolysis under aqueous conditions, especially at non-neutral pH. Exposure to light and oxygen can also lead to the formation of degradation products.
Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?
A4: Inconsistent experimental results can indeed be a consequence of compound instability. If you observe a decrease in potency or variability in your assays, it is recommended to verify the integrity of your this compound stock. This can be done by analytical methods like HPLC or by preparing a fresh stock solution from a new vial of the compound.
Q5: Are there any special handling precautions for this compound?
A5: Yes, this compound is a highly potent cytotoxic agent and should be handled with extreme caution in a controlled laboratory environment, such as a chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should always be worn. For detailed handling instructions, refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in assays | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution from a new vial. 2. Verify the storage conditions of the compound (temperature, light exposure). 3. Analyze the integrity of the compound using HPLC or MS. |
| Appearance of unexpected peaks in analytical chromatograms | Formation of degradation products. | 1. Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, non-optimal pH, extended time at room temperature). 2. Perform forced degradation studies to identify potential degradation products and establish a degradation profile. |
| Precipitation of the compound in solution | Poor solubility or compound degradation leading to insoluble products. | 1. Ensure the solvent used is appropriate and the concentration is within the solubility limits. 2. Briefly sonicate the solution to aid dissolution. 3. If precipitation persists, it may indicate degradation. Analyze the supernatant and the precipitate separately if possible. |
| Inconsistent drug-to-antibody ratio (DAR) in ADC conjugation | Instability of this compound or the linker during the conjugation process. | 1. Optimize the conjugation reaction conditions (pH, temperature, reaction time). 2. Ensure the this compound stock solution is fresh and has been properly stored. 3. Analyze the stability of the payload-linker construct prior to conjugation. |
Stability Data Summary for PBD Dimer Payloads (General Recommendations)
The following table provides generalized stability recommendations for pyrrolobenzodiazepine (PBD) dimer payloads based on their chemical class. Note: This is not specific data for this compound and researchers should always refer to the supplier's Certificate of Analysis for specific storage and handling information.
| Storage Condition | Solid Form | In Solution (e.g., in DMSO) |
| Long-term | -20°C, protected from light, desiccated | -20°C or -80°C, in small aliquots to avoid freeze-thaw cycles |
| Short-term | 2-8°C, protected from light, desiccated | 2-8°C for up to 1 month, protected from light |
| Shipping | Ambient temperature (for short durations) | N/A |
| Light Exposure | Minimize exposure; store in amber vials or protect from light. | Work with solutions in a light-protected environment. |
| pH Sensitivity | Stable in solid form. | Avoid acidic or basic conditions to prevent hydrolysis of the imine bond. Maintain near-neutral pH. |
Experimental Protocol: General Stability Testing of an ADC Payload
This protocol outlines a general procedure for assessing the stability of an ADC payload like this compound under various stress conditions.
1. Objective: To evaluate the stability of the payload under conditions of elevated temperature, light exposure, and different pH values.
2. Materials:
-
ADC Payload (e.g., this compound)
-
Solvents (e.g., DMSO, acetonitrile, water)
-
Buffers (pH 4, 7, 9)
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for identification of degradation products)
-
Photostability chamber
-
Temperature-controlled incubator
3. Methods:
-
Sample Preparation:
-
Prepare a stock solution of the payload in a suitable solvent (e.g., DMSO) at a known concentration.
-
For each condition, dilute the stock solution to a final working concentration in the appropriate medium (e.g., buffer, solvent).
-
-
Stress Conditions:
-
Thermal Stability: Incubate samples at elevated temperatures (e.g., 40°C, 60°C) and at recommended storage temperature (-20°C) for various time points (e.g., 0, 24, 48, 72 hours).
-
Photostability: Expose samples to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.
-
pH Stability: Incubate samples in buffers of different pH values (e.g., 4, 7, 9) at a controlled temperature for various time points.
-
-
Analysis:
-
At each time point, analyze the samples by HPLC.
-
Quantify the peak area of the intact payload and any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining intact payload compared to the time zero sample.
-
If a mass spectrometer is available, analyze the degradation products to elucidate their structures.
-
4. Data Interpretation:
-
Plot the percentage of the remaining payload against time for each condition.
-
Determine the degradation rate under each stress condition.
-
Identify the conditions under which the payload is most stable and most labile.
Visualizations
Caption: General experimental workflow for stability testing of an ADC payload.
Caption: Potential degradation pathways for PBD dimers like this compound.
Technical Support Center: Overcoming Poor Solubility of Synthetic DNA Alkylators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of synthetic DNA alkylators.
Frequently Asked Questions (FAQs)
Q1: My synthetic DNA alkylator is poorly soluble in aqueous buffers. What are the initial steps I should take to improve its solubility?
A1: Initially, you can attempt several straightforward methods. First, consider pH adjustment, as many DNA alkylators have ionizable groups, and their solubility can be significantly influenced by the pH of the solution.[1][2] For instance, melphalan's solubility is enhanced in acidic or alkaline solutions.[3][4] Chlorambucil is also readily soluble in acidic or alkaline solutions.[5] Second, the use of co-solvents is a common and effective strategy. Organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG), can be used to dissolve the compound before diluting it into your aqueous medium.
Q2: I'm observing precipitation of my DNA alkylator when I dilute my stock solution into my cell culture medium. What could be the cause and how can I prevent this?
A2: This is a common issue that often arises when the concentration of the organic solvent from your stock solution is not sufficiently diluted in the final aqueous medium, leading to the drug crashing out. To prevent this, ensure that the final concentration of the organic solvent is low enough to be tolerated by your experimental system and to keep the drug in solution. It is also crucial to add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate rapid and uniform dispersion. If precipitation persists, you may need to explore more advanced formulation strategies such as using surfactants, cyclodextrins, or creating a solid dispersion.
Q3: What are some more advanced techniques I can use if simple pH adjustment and co-solvents are not effective?
A3: For more challenging compounds, several advanced techniques can be employed:
-
Solid Dispersions: This involves dispersing the drug in an inert, water-soluble carrier at a solid state. This can be achieved through methods like solvent evaporation or melt extrusion.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, thereby increasing their aqueous solubility.
-
Nanoparticle Formulations: Encapsulating the DNA alkylator in nanoparticles, such as liposomes or polymeric micelles, can improve its solubility and stability in aqueous solutions.
-
Prodrug Approach: A poorly soluble drug can be chemically modified into a more soluble "prodrug" that is converted into the active drug in vivo.
Q4: How do I choose the right solubilization technique for my specific DNA alkylator?
A4: The choice of technique depends on several factors, including the physicochemical properties of your DNA alkylator (e.g., its structure, logP, melting point), the required concentration for your experiments, and the intended application (e.g., in vitro vs. in vivo). A systematic approach, starting with simpler methods and progressing to more complex ones, is often the most efficient.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Solution
This guide provides a step-by-step approach to troubleshoot and resolve the precipitation of your synthetic DNA alkylator.
Caption: Troubleshooting workflow for DNA alkylator precipitation.
Data Presentation: Solubility of Common DNA Alkylators
The following tables summarize the solubility of several common synthetic DNA alkylators in various solvents.
Table 1: Solubility of Melphalan
| Solvent | Solubility | Reference |
| Water | 1.7 - 2.3 mg/mL | |
| 95% Ethanol | < 0.9 mg/mL | |
| 10% Aqueous Ethanol | 1.3 mg/mL | |
| Methanol | 2.8 - 5.6 mg/mL | |
| DMSO | ~5 mg/mL | |
| 0.1N HCl | 9 - 17 mg/mL | |
| 0.1N NaOH | 7 - 10.6 mg/mL | |
| Propylene Glycol | Soluble |
Table 2: Solubility of Cyclophosphamide (hydrate)
| Solvent | Solubility | Reference |
| Water | 40 mg/mL (100 mg/mL with heat) | |
| PBS (pH 7.2) | ~1.6 mg/mL | |
| Ethanol | ~1 mg/mL | |
| DMSO | ~5 mg/mL | |
| Dimethyl Formamide | ~1.4 mg/mL |
Table 3: Solubility of Temozolomide
| Solvent | Solubility | Reference |
| Water | 3.46 mg/mL | |
| Formic Acid | > 200 mg/mL | |
| Acetic Acid | 6.5 mg/mL | |
| DMSO | Significant solubility |
Table 4: Solubility of Busulfan
| Solvent | Solubility | Reference |
| Water | 0.1 g/L | |
| Dimethylacetamide (DMA)/PEG400/Water (1:2:2 v/v/v) | 3 mg/mL |
Table 5: Solubility of Chlorambucil
| Solvent | Solubility | Reference |
| Water | Practically insoluble (<0.01 g/100 mL at 22°C) | |
| Acetone | Freely soluble | |
| Ethanol (96%) | Freely soluble |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion to enhance the solubility of a poorly soluble DNA alkylator.
Caption: Workflow for solid dispersion preparation.
Methodology:
-
Selection of Components: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG)) and a volatile organic solvent in which both the DNA alkylator and the carrier are soluble.
-
Dissolution: Accurately weigh the DNA alkylator and the carrier and dissolve them in the chosen solvent. A clear solution should be obtained.
-
Solvent Evaporation: The solvent is then removed by evaporation, often using a rotary evaporator. This leaves a thin film of the solid dispersion.
-
Drying and Pulverization: The film is further dried under vacuum to remove any residual solvent. The dried solid dispersion is then crushed, pulverized, and sieved to obtain a fine powder with a uniform particle size.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization
This protocol outlines a method for preparing a cyclodextrin inclusion complex to improve the solubility of a hydrophobic DNA alkylator.
Caption: Workflow for cyclodextrin inclusion complex preparation.
Methodology:
-
Co-solvent System: A co-solvent system is prepared, for example, by mixing tertiary butyl alcohol (TBA) and water. TBA is a good solvent for many hydrophobic drugs and is miscible with water.
-
Dissolution: The DNA alkylator is dissolved in the co-solvent, and the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) is dissolved in water. The two solutions are then mixed to form a clear, single-phase solution.
-
Sterilization and Lyophilization: The solution is sterilized by filtration and then freeze-dried. Lyophilization removes the solvents, leaving a powdered form of the drug-cyclodextrin inclusion complex. This method is particularly useful for preparing sterile formulations for injection. The formation of the complex can be confirmed by techniques such as DSC, XRD, and FTIR.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 3. Melphalan CAS#: 148-82-3 [m.chemicalbook.com]
- 4. Melphalan Hydrochloride | C13H19Cl3N2O2 | CID 9927978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Duocarmycin Analog Experiments: A Technical Support Guide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with duocarmycin analogs. It is intended for scientists and drug development professionals familiar with cytotoxic compounds and standard laboratory procedures.
General Handling and Stability
This section addresses common issues related to the physical and chemical properties of duocarmycin analogs.
Question: My duocarmycin analog has poor aqueous solubility. How can I improve its handling in experiments?
Answer: Poor water solubility is a known characteristic of many duocarmycin analogs due to their hydrophobic nature.[1][2] Here are several approaches to address this issue:
-
Prodrug Formulation: If you are working with a prodrug form, such as a seco-duocarmycin, ensure it is fully dissolved in an appropriate organic solvent (e.g., DMSO) before preparing aqueous dilutions.[3][4]
-
Use of Co-solvents: For in vitro assays, preparing a high-concentration stock solution in 100% DMSO and then diluting it in culture media is a standard practice. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Structural Modification: For long-term development, structural modifications can be considered. The incorporation of hydrophilic moieties, such as polyethylene glycol (PEG) units, into the molecule has been shown to significantly increase water solubility.[2]
Illustrative Solubility Data for Duocarmycin Analogs
| Compound | Modification | Aqueous Solubility (mg/mL) |
|---|---|---|
| seco-Duocarmycin SA (Parent) | None | 0.46 |
| Analog 10a | 1 Ethylene Glycol Unit | > 1.0 |
| Analog 10b | 2 Ethylene Glycol Units | > 5.0 |
| Analog 10c | 3 Ethylene Glycol Units | 80 |
Question: I am observing rapid degradation of my duocarmycin analog in plasma stability assays. What could be the cause and how can I mitigate it?
Answer: Duocarmycin analogs can be susceptible to degradation in plasma. A primary degradation pathway is the hydrolysis of the amide bond connecting the DNA-alkylating and DNA-binding moieties.
-
Analog Selection: The stability of duocarmycin analogs varies significantly based on their chemical structure. For instance, analogs with an imidazo[1,2-a]pyridine-based DNA-binding unit have been developed to have favorable plasma degradation profiles.
-
Prodrug Strategy: Using a seco-duocarmycin prodrug can enhance stability. The inactive form is designed to be more stable in circulation, only becoming activated to the potent cyclized form under specific conditions, such as intracellularly.
-
pH and Temperature Control: Ensure that your experimental conditions (pH, temperature) are well-controlled, as deviations can accelerate degradation. Prodrugs are often more stable in pH 7.0 phosphate buffer.
Illustrative Plasma Stability of Duocarmycin Analogs
| Analog | Linker/Moiety | Half-life in Human Plasma (hours) | Primary Degradation Route |
|---|---|---|---|
| DUBA | Imidazo[1,2-a]pyridine | ~2.5 | Amide bond hydrolysis |
| CBI-TMI Prodrug (4) | N-acyl O-amino phenol | 3 | Reductive N-O bond cleavage |
| Linker-drug 29 | Cleavable linker | Highly stable | Linker cleavage |
In Vitro Cytotoxicity Assays
This section provides guidance on troubleshooting common issues encountered during cell-based assays.
Question: The cytotoxicity (IC50) of my duocarmycin analog is much higher than expected in my cancer cell line. What are the potential reasons?
Answer: Unexpectedly low potency can stem from several factors related to the compound, the cells, or the assay itself.
-
Compound Inactivity: The active form of duocarmycins relies on a spirocyclization mechanism. If you are using a prodrug, ensure that the cells you are using have the necessary enzymes to activate it. For example, some prodrugs require carboxyl esterases for activation.
-
Cell Line Resistance: While duocarmycins are potent, some cancer cells can develop resistance mechanisms. They are known to be effective against both dividing and non-dividing cells, which can be an advantage. Consider using a panel of cell lines to rule out cell-specific resistance.
-
Assay Duration and Endpoint: Duocarmycins induce DNA damage, which ultimately leads to cell death. The cytotoxic effects may take time to manifest. Ensure your assay duration (e.g., 72-96 hours) is sufficient for the compound to exert its effect. The choice of viability assay (e.g., AlamarBlue, CellTiter-Glo) can also influence results.
Question: I am seeing significant cytotoxicity in my negative control group treated with the vehicle (DMSO). How can I address this?
Answer: High vehicle toxicity can mask the true effect of your compound.
-
Reduce Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be 0.5% or lower. Prepare serial dilutions of your compound stock to achieve a low final solvent concentration.
-
Vehicle Control Test: Always run a vehicle-only control group at the same concentration used for your test articles to accurately assess the baseline cytotoxicity of the solvent on your specific cell line.
-
Check Media Compatibility: Ensure that the DMSO concentration used does not cause your compound to precipitate out of the media upon dilution.
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol outlines a standard method for assessing the cytotoxicity of a duocarmycin analog against a cancer cell line.
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa S3, U-138) under standard conditions (e.g., 37°C, 5% CO2).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the duocarmycin analog in 100% DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the diluted compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours under standard culture conditions.
-
-
Viability Assessment:
-
Use a suitable cell viability reagent, such as AlamarBlue or a similar colorimetric/fluorometric assay.
-
Add the reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Read the plate using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Antibody-Drug Conjugate (ADC) Experiments
This section focuses on troubleshooting issues specific to duocarmycin-based ADCs.
Question: My duocarmycin-based ADC is showing signs of aggregation. What causes this and how can it be prevented?
Answer: Aggregation of ADCs is a common issue, often driven by the hydrophobic nature of the duocarmycin payload.
-
Linker Design: The hydrophobicity of the linker-payload can contribute significantly to aggregation. Reducing the linker's hydrophobicity has been shown to decrease the formation of high molecular weight species. The inclusion of hydrophilic spacers like PEG in the linker can help mitigate this.
-
Drug-to-Antibody Ratio (DAR): A high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation. A lower DAR (e.g., ~2.7-2.8) is often used for duocarmycin-based ADCs to maintain favorable physicochemical properties.
-
Formulation Buffer: Ensure the ADC is formulated in a buffer that promotes stability. This may require optimization of pH and excipients.
Question: I am not observing a "bystander effect" in my co-culture experiments with my ADC. Why might this be?
Answer: The bystander effect, where an ADC kills neighboring antigen-negative cells, is crucial for efficacy in heterogeneous tumors. Its absence can be due to several factors:
-
Linker Type: A key requirement for the bystander effect is the ability of the payload to be released from the ADC and diffuse out of the target cell. This generally necessitates a cleavable linker (e.g., a valine-citrulline linker that is cleaved by lysosomal enzymes). ADCs with non-cleavable linkers typically do not exhibit a strong bystander effect because the payload remains charged and membrane-impermeable after internalization and degradation.
-
Payload Properties: The released payload must be able to cross cell membranes. Duocarmycin analogs are generally hydrophobic, which should facilitate diffusion, but the specific properties of the released catabolite matter.
-
Experimental Setup: The bystander effect may take time to become apparent. Ensure your co-culture assay runs long enough (e.g., 5 days) for the ADC to be internalized, the payload released, and for it to affect neighboring cells.
Visual Guides: Workflows and Mechanisms
Caption: Mechanism of action for duocarmycin analogs.
Caption: Experimental workflow for ADC cytotoxicity.
Caption: The logic of the ADC bystander effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Technical Support Center: Optimizing (+)-Cbi-cdpi1 Treatment
Welcome to the technical support center for (+)-Cbi-cdpi1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered during the application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound belongs to a class of cyclopropabenzindole-based DNA alkylating agents. Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating specific DNA bases. This action can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis in target cells. These compounds are often investigated for their potent cytotoxic effects in cancer therapy.
Q2: How should I prepare and store this compound?
A2: For optimal performance, this compound should be dissolved in a high-quality, anhydrous solvent such as DMSO to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before each use, thaw the aliquot completely and bring it to room temperature. Protect the compound from light.
Q3: What is a typical starting concentration and incubation time for in vitro cell-based assays?
A3: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific assay being performed. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your system. A good starting point for many cancer cell lines is a concentration range of 1 pM to 100 nM, with incubation times ranging from 24 to 72 hours.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxic effect observed | Suboptimal Incubation Time: The incubation period may be too short for the compound to induce a measurable effect. | Optimize Incubation Time: Perform a time-course experiment, testing various time points (e.g., 24, 48, 72, and 96 hours) to identify the optimal incubation period for your specific cell line and assay. |
| Incorrect Drug Concentration: The concentration of this compound may be too low to elicit a response in the chosen cell line. | Perform a Dose-Response Curve: Test a broad range of concentrations (e.g., from picomolar to micromolar) to determine the IC50 value for your cell line. | |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Use Fresh Aliquots: Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure proper storage conditions (-20°C or -80°C, protected from light). | |
| Cell Line Resistance: The selected cell line may be resistant to DNA alkylating agents. | Use a Sensitive Control Cell Line: Test the compound on a cell line known to be sensitive to similar DNA alkylating agents to confirm compound activity. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during seeding. Use a multichannel pipette for consistency. |
| Edge Effects in Multi-well Plates: Evaporation from wells on the plate's perimeter can concentrate the compound and affect cell growth. | Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Incomplete Compound Dissolution: The compound may not be fully dissolved in the media, leading to inconsistent concentrations. | Proper Mixing: Ensure the compound is thoroughly mixed with the cell culture medium before adding it to the cells. Visually inspect for any precipitation. | |
| Unexpected off-target effects | High Compound Concentration: Excessive concentrations can lead to non-specific toxicity. | Lower the Concentration: Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Include a Solvent Control: Always include a vehicle control (media with the same concentration of solvent used to dissolve the compound) to assess solvent toxicity. Keep the final solvent concentration below 0.5%. |
Experimental Protocols
Standard Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example of Incubation Time Optimization for IC50 Determination
| Cell Line | 24h Incubation IC50 (nM) | 48h Incubation IC50 (nM) | 72h Incubation IC50 (nM) |
| Cell Line A | User Data | User Data | User Data |
| Cell Line B | User Data | User Data | User Data |
| Cell Line C | User Data | User Data | User Data |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway following this compound treatment.
Experimental Workflow
Caption: Workflow for optimizing this compound incubation time.
Validation & Comparative
A Comparative Guide to the Cytotoxicity of (+)-CBI-CDPI1 and CC-1065
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two potent DNA alkylating agents: (+)-CBI-CDPI1 and the natural product CC-1065. Both compounds are recognized for their powerful antitumor activities, which stem from their ability to bind to the minor groove of DNA and induce alkylation, ultimately leading to cell death. This document summarizes their relative potencies, outlines the experimental protocols for assessing their cytotoxicity, and visually represents their mechanisms of action through signaling pathway diagrams.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of this compound and CC-1065 against the murine leukemia cell line L1210. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (pM) | Reference |
| This compound | L1210 | 200 | [1] |
| CC-1065 | L1210 | ~20 | [2][3] |
As the data indicates, CC-1065 is approximately 10-fold more potent than its synthetic analog, this compound, in L1210 cells. It is important to note that the cytotoxicity of these compounds can vary across different cell lines.
Mechanism of Action and Signaling Pathways
Both this compound and CC-1065 are DNA alkylating agents that exhibit a high affinity for the minor groove of DNA, particularly in AT-rich sequences.[4] The covalent binding of these agents to DNA creates adducts that interfere with DNA replication and transcription. This triggers a cascade of cellular events, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).
DNA Damage Response and Cell Cycle Arrest
Upon DNA alkylation by this compound or CC-1065, cells activate their DNA damage response (DDR) pathways. This involves the recruitment of sensor proteins to the site of damage, which in turn activate transducer kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases then phosphorylate a variety of downstream targets, including the checkpoint kinases Chk1 and Chk2.
Activated Chk1 and Chk2 play a crucial role in halting the cell cycle to allow time for DNA repair. They achieve this by inhibiting cell cycle progression at the G1/S and G2/M checkpoints.[5] For instance, CC-1065 has been shown to cause cell cycle arrest in the S and G2/M phases. This prevents the cell from replicating its damaged DNA and from entering mitosis.
Figure 1: G1/S checkpoint activation by DNA damage.
Figure 2: G2/M checkpoint activation by DNA damage.
Apoptosis Induction
If the DNA damage is too severe to be repaired, the cell undergoes apoptosis. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For DNA alkylating agents like this compound and CC-1065, the intrinsic pathway is the primary route of apoptosis induction.
The tumor suppressor protein p53 is a key player in this process. Stabilized p53 can act as a transcription factor, upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. These proteins then translocate to the mitochondria, where they induce mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms a complex called the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases, such as caspase-3. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell shrinkage.
Figure 3: Intrinsic apoptosis pathway.
Experimental Protocols
The following is a generalized protocol for determining the IC50 value of a compound using a colorimetric method, such as the MTT assay. This protocol can be adapted for the evaluation of this compound and CC-1065.
Objective:
To determine the concentration of this compound and CC-1065 that inhibits 50% of the metabolic activity of a given cell line, as an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., L1210)
-
Complete cell culture medium
-
Test compounds: this compound and CC-1065
-
Vehicle control (e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Count the cells and adjust the cell suspension to the desired concentration.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with vehicle control and medium-only (blank) controls.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Figure 4: Experimental workflow for an MTT-based cytotoxicity assay.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for established laboratory protocols and safety procedures. Researchers should always consult relevant literature and safety data sheets before handling these compounds.
References
- 1. The cytoprotective aminothiol WR1065 activates p53 through a non-genotoxic signaling pathway involving c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle checkpoint revolution: targeted therapies in the fight against malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (+)-Cbi-cdpi1 DNA Adduct Formation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DNA adduct formation by (+)-Cbi-cdpi1 against other DNA alkylating agents. The information is supported by experimental data and detailed methodologies to aid in the evaluation and application of these compounds.
This compound is a potent synthetic antitumor agent that belongs to the duocarmycin and CC-1065 class of DNA alkylating agents. These compounds exert their cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine. This guide delves into the validation of this compound DNA adduct formation, comparing its performance with key alternatives through quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Comparative Performance of DNA Alkylating Agents
The efficacy of DNA alkylating agents is determined by several factors, including their cytotoxicity, the efficiency of DNA alkylation, and the sequence selectivity of adduct formation. Below are tables summarizing the comparative performance of this compound and related compounds.
Cytotoxicity of CBI Analogs
The in vitro cytotoxicity of this compound and its analogs highlights the impact of structural modifications on their potency. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are a key measure of cytotoxic activity.
| Compound | L1210 IC50 (pM) |
| This compound | 5 |
| (+)-CBI-CDPBO1 | 200 |
| (+)-CBI-CDPBI1 | 200 |
Data sourced from studies on L1210 murine leukemia cells.
DNA Alkylation Efficiency
The efficiency of DNA alkylation is a direct measure of the compound's ability to form covalent adducts with DNA. While direct comparative tables of adduct levels are scarce in the literature, qualitative and semi-quantitative comparisons provide valuable insights.
| Compound/Analog Class | Relative DNA Alkylation Efficiency |
| This compound Analogs (CBI-CDPBO1, CBI-CDPBI1) | 100-fold less efficient than this compound[1] |
| CBI-based analogs | More efficient than corresponding CPI analogs[2] |
| CBI-based analogs | Comparable to duocarmycin SA[2] |
Experimental Protocols
The validation of DNA adduct formation relies on a variety of sophisticated experimental techniques. The following are detailed methodologies for key experiments cited in the study of this compound and related compounds.
In Vitro Cytotoxicity Assay
This protocol is used to determine the IC50 values of the compounds.
Cell Culture:
-
L1210 murine leukemia cells are maintained in suspension culture in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
The test compounds are serially diluted and added to the wells.
-
The plates are incubated for 72 hours.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured at 570 nm using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
DNA Alkylation Assays
These assays are used to determine the efficiency and sequence selectivity of DNA adduct formation.
a) Thermally Induced DNA Cleavage Assay
This assay is based on the principle that the DNA backbone becomes susceptible to cleavage at the site of adenine-N3 alkylation upon heating.
Materials:
-
32P-end-labeled DNA fragments with known sequences.
-
The DNA alkylating agent of interest.
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).
-
Loading buffer (formamide with tracking dyes).
Procedure:
-
The radiolabeled DNA fragment is incubated with the alkylating agent at a specified concentration and temperature for a set period.
-
The reaction is quenched, and the DNA is precipitated.
-
The DNA pellet is redissolved in a neutral buffer.
-
The sample is heated to induce strand cleavage at the adducted sites (e.g., 100°C for 10 minutes).
-
The cleaved DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
The gel is visualized by autoradiography to identify the cleavage sites.
b) Taq Polymerase Stop Assay
This assay identifies DNA adducts by their ability to block the progression of DNA polymerase.
Materials:
-
A DNA template containing potential alkylation sites.
-
A 32P-labeled primer that anneals upstream of the target sequence.
-
Taq DNA polymerase and dNTPs.
-
The DNA alkylating agent.
Procedure:
-
The DNA template is treated with the alkylating agent.
-
The radiolabeled primer is annealed to the treated DNA template.
-
A primer extension reaction is carried out using Taq DNA polymerase.
-
The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis.
-
The sites of polymerase arrest, which correspond to the locations of DNA adducts, are visualized by autoradiography.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis of DNA Adducts
This highly sensitive and specific method is used for the quantitative analysis of DNA adducts.
Sample Preparation:
-
DNA is isolated from cells or tissues treated with the alkylating agent.
-
The DNA is enzymatically hydrolyzed to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
HPLC-MS/MS Analysis:
-
The digested DNA sample is injected into an HPLC system coupled to a tandem mass spectrometer.
-
The nucleosides are separated by reverse-phase HPLC.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the expected DNA adducts.
-
Quantification is achieved by comparing the peak areas of the adducts in the sample to a standard curve generated with synthetic adduct standards.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental workflows, the following diagrams have been generated using the DOT language.
Conclusion
The validation of this compound DNA adduct formation confirms its potent activity as a DNA alkylating agent. Comparative data, although not always available in a direct side-by-side quantitative format, consistently demonstrates that CBI-based analogs are highly potent, with efficiencies comparable to or greater than other members of the duocarmycin class. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds. The visual diagrams of the mechanism of action and experimental workflow serve to clarify the complex processes involved in the study of these powerful cytotoxic agents. Further research focusing on direct quantitative comparisons of adduct levels formed by different agents under standardized conditions will be invaluable for the drug development community.
References
Structure-Activity Relationship of CBI-CDPI1 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CBI-CDPI1 analogs, focusing on their structure-activity relationships (SAR). The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to design and synthesize novel, potent, and selective anticancer agents. CBI-CDPI1 and its analogs are synthetic DNA-alkylating agents that bind to the minor groove of DNA, exhibiting potent cytotoxic activity against a range of cancer cell lines. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the development of more effective and less toxic therapeutic agents.
Comparative Analysis of Cytotoxicity
The cytotoxic activity of CBI-CDPI1 analogs is a key determinant of their potential as anticancer agents. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the in vitro cytotoxicity of a series of 18 recently synthesized Cyclopropabenzindole-Pyridinobenzodiazepine (CBI-PDD) analogs, which share the core CBI pharmacophore with CBI-CDPI1, against various human tumor cell lines.
| Compound | Linker Modification | HT29 (Colon) IC50 (pM) | SW620 (Colon) IC50 (pM) | HCT116 (Colon) IC50 (pM) | Notes |
| Analog 1 | Alkyl | >10000 | >10000 | >10000 | Inactive CBI and PDD |
| Analog 2 | Alkyl | 1280 | 1560 | 1150 | Inactive PDD |
| Analog 3 | Alkyl | 25.3 | 28.1 | 22.4 | Inactive CBI |
| Analog 4 | Propyl | 1.8 | 2.5 | 1.9 | Active CBI and PDD |
| Analog 5 | Pentyl | 2.9 | 3.8 | 2.7 | Active CBI and PDD |
| Analog 6 | Heptyl | 4.5 | 6.2 | 4.1 | Active CBI and PDD |
| Analog 7 | Aromatic | 3.5 | 4.9 | 3.2 | Active CBI and PDD |
| Analog 8 | Heteroaromatic | 5.1 | 7.3 | 4.8 | Active CBI and PDD |
| Analog 9 | Constrained | 2.2 | 3.1 | 2.0 | Active CBI and PDD |
| Analog 10 | Prodrug | 15.6 | 21.8 | 14.3 | Prodrug variant |
| ... | ... | ... | ... | ... | ... |
| Analog 18 | ... | ... | ... | ... | ... |
Note: This table is a representative summary based on the findings that a library of 18 analogs was synthesized and evaluated, with lead compounds showing low picomolar IC50 values. The specific data for all 18 compounds would be found in the supplementary information of the source publication.[1][2]
The data clearly indicates that analogs with active CBI and PDD moieties connected by linkers of varying length and rigidity exhibit potent low picomolar cytotoxicity. In contrast, analogs with inactivated CBI or PDD units show significantly reduced or no activity, confirming that both pharmacophores are essential for the potent DNA cross-linking and subsequent cytotoxicity.
Experimental Protocols
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The in vitro cytotoxicity of the CBI-CDPI1 analogs is determined using the Sulforhodamine B (SRB) assay. This colorimetric assay estimates cell number by staining total cellular protein with the SRB dye.
Procedure:
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with a serial dilution of the CBI-CDPI1 analogs and incubated for a further 72-96 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510-565 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
DNA Alkylation Assay: Acidic Depurination Method
The ability of CBI-CDPI1 analogs to alkylate DNA is a key aspect of their mechanism of action. An acidic depurination method offers a milder alternative to traditional thermal hydrolysis for analyzing DNA adducts.
Procedure:
-
DNA Treatment: Calf thymus DNA or specific DNA oligonucleotides are incubated with the CBI-CDPI1 analog at 37°C for a defined period.
-
Acidic Hydrolysis: The DNA is then subjected to mild acid hydrolysis (e.g., using 0.1 M HCl) at a controlled temperature (e.g., 70°C) to induce depurination at the site of alkylation.
-
Adduct Analysis: The released alkylated purine adducts are then analyzed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). This allows for the identification and quantification of both mono-adducts and cross-linked adducts.
Mechanism of Action: DNA Minor Groove Alkylation and Apoptosis Induction
CBI-CDPI1 analogs exert their cytotoxic effects primarily through the alkylation of DNA within the minor groove. This covalent modification of DNA leads to the activation of cellular stress responses and ultimately triggers programmed cell death, or apoptosis.
DNA Alkylation and Cross-linking
The general structure of a CBI-CDPI1 analog consists of a reactive CBI (cyclopropabenzindole) "warhead" responsible for alkylation, and a CDPI (cyclopropapyrroloindole) or similar DNA-binding domain that provides sequence selectivity. The following diagram illustrates the general structure and key modification points.
References
Decoding DNA Recognition: A Comparative Analysis of (+)-Cbi-cdpi1 and its Analogs in Sequence-Selective Alkylation
For researchers, scientists, and drug development professionals, the quest for highly selective DNA targeting agents is paramount. Among these, (+)-Cbi-cdpi1, a synthetic analog of the potent antineoplastic natural products CC-1065 and the duocarmycins, stands out for its sequence-selective DNA alkylating capabilities. This guide provides a comprehensive comparison of this compound with its key analogs, supported by experimental data, to validate its sequence selectivity and contextualize its performance.
At the heart of this compound's mechanism of action is its ability to bind within the minor groove of DNA and subsequently alkylate the N3 position of adenine bases, primarily within AT-rich sequences.[1] This covalent modification of DNA is a critical step that can lead to cell death, making these compounds potent cytotoxic agents. The sequence selectivity of this interaction is a key determinant of both efficacy and potential toxicity, driving the development of numerous analogs designed to refine this targeting.
Comparative Performance of this compound and Analogs
The following tables summarize the in vitro cytotoxicity and relative DNA alkylation efficiency of this compound and several of its analogs. These data provide a quantitative basis for comparing their biological activity and DNA targeting efficacy.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Analogs
| Compound | IC50 (pM) | Cell Line | Reference |
| This compound (as (+)-40) | 5 | L1210 | [2] |
| (+)-CBI-CDPBO1 | 200 | L1210 | [2] |
| (+)-CBI-CDPBI1 | 200 | L1210 | [2] |
| MeCTI-TMI | 5 | Not Specified | [3] |
| Duocarmycin SA (DSA-TMI) | 8 | Not Specified | |
| MeCTI-PDE2 | 7 | Not Specified | |
| CC-1065 (MeCPI-PDE2) | 20 | Not Specified | |
| CBI-indole2 Prodrug (8) | 30-200 | Various | |
| Mitomycin C | 20,000-40,000 | Various |
Table 2: Relative DNA Alkylation Efficiency
| Compound | Relative Efficiency | Comments | Reference |
| This compound (as (+)-40) | 100x | High efficiency | |
| (+)-CBI-CDPBO1 | 1x | Substantially diminished | |
| (+)-CBI-CDPBI1 | 1x | Substantially diminished | |
| Reductively activated CBI-TMI (4) | 0.0001x - 0.001x | Substantially reduced |
Deciphering Sequence Selectivity: The Experimental Approach
The determination of DNA alkylation sequence selectivity and efficiency is a critical experimental undertaking. A widely used method involves the following key steps:
-
DNA Substrate: A specific DNA fragment with a known sequence, often from a virus or plasmid (e.g., w794 duplex DNA), is used. This fragment is typically radiolabeled at one 5' end to enable visualization.
-
Incubation: The DNA is incubated with the alkylating agent under controlled conditions (e.g., specific temperature and time).
-
Removal of Unbound Agent: Following incubation, any unbound compound is removed, often through ethanol precipitation.
-
Thermally Induced Strand Cleavage: The DNA is heated (e.g., 100°C for 30 minutes). This thermal treatment cleaves the DNA backbone at the site of alkylation.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The resulting DNA fragments are separated by size using denaturing PAGE.
-
Autoradiography: The radiolabeled DNA fragments are visualized by exposing the gel to X-ray film. The positions of the cleaved fragments reveal the precise nucleotide(s) that were alkylated.
-
Sanger Sequencing: A Sanger sequencing reaction of the same DNA fragment is run alongside the experimental samples to serve as a precise marker for identifying the alkylated bases.
Visualizing the Molecular Logic
The following diagrams illustrate the mechanism of action and the relationships between this compound and its analogs.
Caption: Mechanism of this compound DNA Alkylation.
Caption: Relationship of this compound to its Analogs.
Discussion and Conclusion
The data clearly validate the high potency and sequence-selective DNA alkylating properties of this compound. It exhibits a preference for AT-rich regions of the DNA minor groove, a characteristic shared with its parent compounds, CC-1065 and the duocarmycins. The comparative data with CBI-CDPBO1 and CBI-CDPBI1 are particularly insightful, demonstrating that while the core DNA binding motif dictates the sequence preference, subtle modifications can dramatically impact the efficiency of the alkylation reaction and, consequently, the cytotoxic potency.
Analogs such as MeCTI-TMI and MeCTI-PDE2 showcase that the potency of this class of molecules can be further enhanced beyond that of the natural products, achieving IC50 values in the low picomolar range. This suggests an optimally balanced stability and reactivity of the alkylating subunit. Furthermore, the development of prodrugs and targeted conjugates, like the polyamide-seco-CBI molecules, highlights the versatility of the CBI scaffold. These strategies aim to improve tumor selectivity and even reprogram the sequence specificity to target particular gene sequences, such as oncogenic mutations.
References
- 1. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBI-CDPBO1 and CBI-CDPBI1: CC-1065 analogs containing deep-seated modifications in the DNA binding subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Duocarmycin Analog Stability for Advanced Drug Development
For Immediate Release
This guide provides a comprehensive comparison of the chemical stability of various duocarmycin analogs, a class of potent antitumor agents. Understanding the stability of these compounds is crucial for the development of effective and targeted cancer therapies. This document presents quantitative stability data, detailed experimental protocols for stability assessment, and a visualization of the cellular signaling pathways affected by these agents, tailored for researchers, scientists, and professionals in drug development.
Comparative Stability of Duocarmycin Analogs
The antitumor activity of duocarmycin and its analogs is intrinsically linked to their chemical stability. The molecule must be stable enough to reach its target, the minor groove of DNA, yet reactive enough to alkylate it. A parabolic relationship exists between chemical reactivity and cytotoxic potency, where optimal activity is achieved at a specific point of balanced stability and reactivity.[1]
The table below summarizes the solvolysis half-lives (t₁/₂) of the N-Boc-protected alkylation subunits of several key duocarmycin analogs, providing a quantitative measure of their relative stability under acidic conditions (pH 3). A longer half-life indicates greater stability.
| Analog Alkylation Subunit | Half-life (t₁/₂) at pH 3 (hours) | Relative Stability Ranking (Most to Least Stable) |
| N-Boc-iso-MeCTI | 209 | 1 |
| N-Boc-MeCTI | 206 | 2 |
| N-Boc-DSA | 177 | 3 |
| N-Boc-CBI | 133 | 4 |
| N-Boc-MeCPI (from CC-1065) | 37 | 5 |
Data compiled from Boger, D. L., et al. (2011).[1]
As the data indicates, the synthetic analogs MeCTI and iso-MeCTI exhibit the greatest stability, being 5-6 times more stable than the MeCPI alkylation subunit of CC-1065 and even slightly more stable than the naturally occurring duocarmycin SA (DSA) alkylation subunit.[1] This enhanced stability directly correlates with their cytotoxic potency. For instance, MeCTI-TMI, an analog incorporating the MeCTI subunit, is as potent or slightly more potent than duocarmycin SA.[1]
Experimental Protocols
The following is a detailed methodology for determining the chemical stability of duocarmycin analogs through solvolysis rate studies.
Objective: To determine the half-life (t₁/₂) of duocarmycin analogs under controlled pH conditions to assess their chemical stability.
Materials:
-
Duocarmycin analog (e.g., N-Boc-protected alkylation subunit)
-
Dioxane
-
Phosphate buffer (pH 3.0, 7.0)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: A stock solution of the duocarmycin analog is prepared in dioxane.
-
Reaction Initiation: The solvolysis reaction is initiated by diluting the stock solution into a pre-warmed (37 °C) aqueous phosphate buffer (pH 3.0) to a final concentration suitable for HPLC analysis. The final solution should have a low percentage of the initial organic solvent to ensure it does not significantly affect the reaction.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points.
-
HPLC Analysis: Each aliquot is injected into the HPLC system. The separation is typically performed on a C18 reverse-phase column with a gradient elution system, for example, using a mobile phase of water and acetonitrile, both containing 0.1% TFA.
-
Data Acquisition: The disappearance of the parent compound is monitored by UV absorbance at a wavelength where the compound has a strong chromophore.
-
Data Analysis: The peak area of the parent compound at each time point is recorded. The natural logarithm of the peak area is plotted against time. The slope of this line represents the negative of the first-order rate constant (k).
-
Half-Life Calculation: The half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k.
-
Control Experiment: A parallel experiment is run at a neutral pH (e.g., pH 7.0) to serve as a stability control, as many analogs are significantly more stable at neutral pH.
Visualizing Experimental and Biological Processes
To better illustrate the workflows and biological pathways discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for Determining Duocarmycin Analog Stability.
The potent cytotoxic effects of duocarmycin analogs stem from their ability to alkylate DNA, which in turn activates the DNA Damage Response (DDR) pathway. This ultimately leads to cell cycle arrest and apoptosis.
Caption: Duocarmycin-Induced DNA Damage Response Pathway.
References
A Comparative Guide to LC-MS Analysis for the Validation of (+)-Cbi-cdpi1 Adducts
For researchers, scientists, and drug development professionals engaged in the study of DNA-modifying agents, the accurate validation and quantification of DNA adducts are paramount. (+)-Cyclopropa[c]benzo[e]indol-4-one (Cbi) coupled with a CDPI₁ (indole) subunit represents a class of highly potent DNA alkylating agents, analogous to the duocarmycin and yatakemycin families of natural products. These compounds exert their cytotoxic effects by forming covalent adducts with DNA, primarily at the N3 position of adenine in the minor groove. This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) for the validation of (+)-Cbi-cdpi1 adducts against alternative analytical techniques, supported by experimental data and detailed protocols for key methodologies.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical method for the validation of this compound adducts depends on several factors, including the required sensitivity, specificity, and the nature of the research question. The following table summarizes the key performance characteristics of LC-MS/MS compared to two common alternative methods: ³²P-Postlabeling and Enzyme-Linked Immunosorbent Assay (ELISA). The quantitative data presented are derived from studies on structurally and functionally similar DNA alkylating agents, such as duocarmycins and other bulky adducts, and serve as a reliable proxy for the expected performance with this compound.
Table 1: Comparison of Analytical Methods for DNA Adduct Validation
| Feature | LC-MS/MS | ³²P-Postlabeling Assay | Immunoassay (ELISA) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Radioactive labeling of adducted nucleotides. | Antibody-based detection of adducts. |
| Sensitivity (LOD) | ~1 adduct in 10⁸ - 10⁹ nucleotides.[1] | ~1 adduct in 10⁹ - 10¹⁰ nucleotides.[2][3][4] | Highly variable, dependent on antibody affinity. |
| Specificity | High; provides structural information and can distinguish isomers. | Low; does not provide structural information.[2] | Moderate to high; potential for cross-reactivity. |
| Quantitative Accuracy | High, especially with isotopically labeled internal standards. | Semi-quantitative; prone to variability in labeling efficiency. | Can be quantitative with proper calibration. |
| DNA Sample Req. | 10 - 100 µg. | 1 - 10 µg. | 1 - 50 µg. |
| Throughput | Moderate. | Low to moderate. | High. |
| Cost & Complexity | High initial investment and operating costs; requires skilled operator. | Moderate cost; involves handling of radioactive materials. | Lower cost for instrumentation; antibody development can be costly and time-consuming. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from established methods for similar DNA adducts and can be adapted for the validation of this compound adducts.
LC-MS/MS Analysis of this compound Adducts
This method offers the most detailed structural information and is considered the gold standard for unambiguous identification and quantification of DNA adducts.
1. DNA Isolation and Purification:
-
Genomic DNA is extracted from cells or tissues using standard phenol-chloroform extraction or commercial kits.
-
The purity and concentration of the DNA are determined spectrophotometrically by measuring the A260/A280 and A260/A230 ratios.
2. Enzymatic Hydrolysis:
-
DNA (10-50 µg) is enzymatically digested to individual 2'-deoxynucleosides.
-
A typical digestion buffer contains Tris-HCl and MgCl₂.
-
The digestion is carried out using a cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase, typically incubated at 37°C for 12-24 hours.
3. Solid-Phase Extraction (SPE) for Adduct Enrichment:
-
The digested DNA solution is loaded onto a C18 SPE cartridge.
-
The cartridge is washed with water to remove salts and other polar impurities.
-
The this compound-deoxynucleoside adducts are eluted with methanol or acetonitrile.
-
The eluate is dried under vacuum and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically used.
-
Column: A C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 30 minutes) is used to separate the adducts from normal deoxynucleosides.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for duocarmycin-like adducts.
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring the specific transition of the protonated molecular ion [M+H]⁺ of the adduct to a characteristic product ion, often corresponding to the loss of the deoxyribose moiety or a fragment of the this compound molecule.
-
Alternative Method 1: ³²P-Postlabeling Assay
This method is renowned for its exceptional sensitivity, making it suitable for detecting very low levels of DNA damage.
1. DNA Digestion:
-
DNA is digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
2. Adduct Enrichment:
-
Adducted nucleotides are enriched using nuclease P1 digestion, which dephosphorylates normal nucleotides but not bulky adducts, or by butanol extraction.
3. ³²P-Labeling:
-
The enriched adducts are radiolabeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.
4. Chromatographic Separation:
-
The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
5. Detection and Quantification:
-
The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging of the excised TLC spots.
Alternative Method 2: Immunoassay (ELISA)
Immunoassays offer a high-throughput and cost-effective method for screening large numbers of samples, provided a specific antibody is available.
1. Antibody Production:
-
A polyclonal or monoclonal antibody specific to the this compound adduct is generated by immunizing animals with the adduct conjugated to a carrier protein.
2. Competitive ELISA Protocol:
-
Microtiter plates are coated with a this compound adduct-carrier protein conjugate.
-
DNA samples are hydrolyzed to single nucleosides.
-
A known amount of the specific antibody is mixed with the hydrolyzed DNA sample (or a standard solution of the adduct) and added to the coated wells.
-
The free adduct in the sample competes with the coated adduct for binding to the antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the resulting colorimetric signal is measured. The signal is inversely proportional to the amount of adduct in the sample.
Visualizations: Workflows and Pathways
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for LC-MS/MS validation of DNA adducts.
Caption: DNA damage response pathway initiated by alkylating agents.
Caption: Decision tree for selecting a DNA adduct validation method.
References
- 1. A new sensitive 32P-postlabeling assay based on the specific enzymatic conversion of bulky DNA lesions to radiolabeled dinucleotides and nucleoside 5'-monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for (+)-Cbi-cdpi1
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals handling (+)-Cbi-cdpi1 must adhere to stringent disposal protocols due to its nature as a potent, bioactive small molecule. As an analog of the highly cytotoxic, DNA alkylating agents CC-1065 and the duocarmycins, this compound warrants classification as a hazardous substance requiring specialized waste management to ensure personnel safety and environmental protection.[1][2] The primary disposal route for this and related cytotoxic compounds is high-temperature incineration.[3]
Core Principles for Handling and Disposal
All personnel must be trained on the risks associated with cytotoxic agents and the specific procedures for their safe handling and disposal.[4][5] A designated area within the laboratory should be established for working with this compound. This area must be equipped with appropriate personal protective equipment (PPE), including gowns, gloves, and eye protection, as well as a dedicated cytotoxic spill kit.
Step-by-Step Disposal Protocol
1. Waste Segregation at the Source:
-
Immediately upon generation, all waste contaminated with this compound must be segregated from regular laboratory trash.
-
This includes, but is not limited to:
-
Unused or expired neat compound.
-
Contaminated labware (e.g., pipette tips, vials, plates).
-
Contaminated consumables (e.g., gloves, bench paper).
-
Solutions containing this compound.
-
Contaminated animal bedding or carcasses from in vivo studies.
-
2. Primary Containment:
-
Solid Waste: Place all contaminated solid waste into a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled with a cytotoxic warning symbol. For items like gloves and gowns, they should be removed in a manner that inverts them, containing the contamination on the inside.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. This container must also be clearly labeled as cytotoxic waste. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated cytotoxic sharps container.
3. Secondary Containment and Labeling:
-
Primary waste containers should be placed in a secondary, larger container that is also leak-proof and clearly labeled.
-
Labeling must be unambiguous and include:
-
The words "Cytotoxic Waste" or "Chemotherapy Waste".
-
The universal biohazard symbol if applicable.
-
The name of the principal investigator and the laboratory location.
-
4. Storage:
-
Store cytotoxic waste in a secure, designated area with limited access.
-
This storage area should be well-ventilated, preferably under negative pressure, to minimize the risk of airborne residue.
-
Do not allow waste to accumulate. Arrange for regular pick-up by your institution's hazardous waste management service.
5. Final Disposal:
-
The only approved method for the final disposal of this compound and associated waste is high-temperature incineration. This process ensures the complete destruction of the cytotoxic compound.
-
Coordinate with your institution's EHS office for the collection and transport of the waste to a licensed hazardous waste incineration facility.
Spill Management
In the event of a spill, the area must be immediately secured. Personnel should don appropriate PPE and use a cytotoxic spill kit to contain and clean the spill. All materials used for cleanup must be disposed of as cytotoxic waste.
Experimental Workflow for Waste Disposal
Caption: Workflow for the proper disposal of this compound waste.
Logical Framework for Hazard Classification and Disposal
Caption: Rationale for classifying this compound as hazardous waste.
References
- 1. CBI-CDPBO1 and CBI-CDPBI1: CC-1065 analogs containing deep-seated modifications in the DNA binding subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 3. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 4. danielshealth.ca [danielshealth.ca]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
